(R)-Pomalidomide-pyrrolidine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H18N4O4 |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[[(3R)-pyrrolidin-3-yl]amino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N4O4/c22-13-5-4-12(15(23)20-13)21-16(24)10-2-1-3-11(14(10)17(21)25)19-9-6-7-18-8-9/h1-3,9,12,18-19H,4-8H2,(H,20,22,23)/t9-,12?/m1/s1 |
InChI Key |
JLKPNBWNCMTSMP-PKEIRNPWSA-N |
Isomeric SMILES |
C1CNC[C@@H]1NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC4CCNC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (R)-Pomalidomide-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Pomalidomide-pyrrolidine is a crucial chemical entity in the rapidly advancing field of targeted protein degradation. As a derivative of pomalidomide (B1683931), it functions as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). This technical guide delineates the core mechanism of action of this compound, primarily in its role as the CRBN-recruiting component of Proteolysis Targeting Chimeras (PROTACs). We will explore the underlying molecular interactions, the downstream signaling consequences, and provide detailed experimental protocols for the characterization of PROTACs employing this ligand.
Introduction: The Advent of Targeted Protein Degradation
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small molecule inhibitors. A key technology in this domain is the use of PROTACs, heterobifunctional molecules that co-opt the cell's intrinsic protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest.
A PROTAC molecule is comprised of three essential components: a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound serves as a potent E3 ligase ligand, specifically engaging Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).
The Core Mechanism of Action
The primary mechanism of action of this compound within a PROTAC is to act as a molecular scaffold, inducing proximity between the CRL4-CRBN E3 ligase and a designated target protein. This orchestrated proximity initiates a cascade of events leading to the target's degradation.
Binding to Cereblon (CRBN)
This compound is designed to bind with high affinity to a specific pocket on CRBN. While quantitative binding data for this compound is not extensively available in the public domain, its functionality is predicated on the well-characterized interaction of its parent molecule, pomalidomide, with CRBN.
Formation of the Ternary Complex
The binding of the this compound moiety of a PROTAC to CRBN, in conjunction with the binding of the other end of the PROTAC to the protein of interest, facilitates the formation of a transient ternary complex: CRBN - PROTAC - Target Protein . The stability and conformation of this complex are critical determinants of the efficiency of subsequent steps.
Ubiquitination of the Target Protein
Once the ternary complex is formed, the E3 ligase component of the CRL4-CRBN complex catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process results in the formation of a polyubiquitin (B1169507) chain on the target protein.
Proteasomal Degradation
The polyubiquitin chain serves as a recognition signal for the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the tagged target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule, being a catalyst, is then released and can engage in further rounds of target recruitment and degradation.
Signaling Pathways and Downstream Effects
The biological consequences of using a PROTAC containing this compound are dictated by the function of the degraded target protein. However, the pomalidomide moiety itself has inherent biological activity through its ability to induce the degradation of specific "neosubstrates."
Degradation of Ikaros (IKZF1) and Aiolos (IKZF3)
Pomalidomide is known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] These proteins are critical for the survival of certain hematological cancer cells, such as multiple myeloma.[4][5] Therefore, PROTACs utilizing this compound may exhibit intrinsic anti-proliferative and immunomodulatory effects due to the degradation of these off-target neosubstrates.
Downregulation of IRF4 and c-Myc
The degradation of IKZF1 and IKZF3 leads to the downregulation of their downstream target, interferon regulatory factor 4 (IRF4), and subsequently, the oncogene c-Myc.[6] This signaling cascade contributes to the anti-myeloma effects of pomalidomide.
Immunomodulatory Effects
The degradation of IKZF1 and IKZF3 in T-cells leads to enhanced production of interleukin-2 (B1167480) (IL-2) and increased T-cell proliferation and activation.[3] This immunomodulatory activity can contribute to an anti-tumor immune response.
Diagrams of Signaling Pathways and Experimental Workflows
Quantitative Data Summary
| Compound | Binding Target | Assay Type | Affinity Metric | Reported Value(s) |
| Pomalidomide | Cereblon (CRBN) | Competitive Titration | Kd | ~157 nM |
| Pomalidomide | Cereblon (CRBN) | Competitive Binding | IC50 | 1.2 µM, ~2 µM, ~3 µM |
| Pomalidomide | TNF-α release (LPS-stimulated PBMCs) | Inhibition Assay | IC50 | 13 nM[7] |
| Compound 21 (Pomalidomide-based BRD4 PROTAC) | BRD4 BD1 | Inhibition Assay | IC50 | 41.8 nM[8] |
| Compound 21 (Pomalidomide-based BRD4 PROTAC) | THP-1 cell growth | Antiproliferative Assay | IC50 | 0.81 µM[8] |
| Compound ZQ-23 (Pomalidomide-based HDAC8 PROTAC) | HDAC8 Degradation | Degradation Assay | DC50 | 147 nM |
| Compound ZQ-23 (Pomalidomide-based HDAC8 PROTAC) | HDAC8 Degradation | Degradation Assay | Dmax | 93% |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of a PROTAC utilizing this compound.
Protocol for CRBN Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity of the PROTAC for CRBN.
Materials:
-
Purified recombinant human CRBN/DDB1 complex
-
Fluorescently labeled thalidomide (B1683933) tracer
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound containing PROTAC
-
Pomalidomide (as a positive control)
-
Black, low-binding 384-well plate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test PROTAC and pomalidomide in assay buffer.
-
In the microplate, add the diluted compounds. Include wells with buffer only for no-inhibitor controls.
-
Add a constant concentration of the fluorescently labeled thalidomide tracer to all wells.
-
Add a constant concentration of the CRBN/DDB1 complex to all wells except for a "no protein" control.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent tracer by the test compound. Plot the change in polarization against the logarithm of the compound concentration and fit the data to a suitable binding model to determine the IC50 value.
Protocol for Western Blotting to Quantify Target Degradation
Objective: To measure the dose- and time-dependent degradation of the target protein in cells.
Materials:
-
Cell line expressing the target protein of interest
-
This compound containing PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or DMSO for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol for In-Cell Ubiquitination Assay
Objective: To confirm that the target protein is ubiquitinated in a PROTAC-dependent manner.
Materials:
-
Cell line expressing the target protein
-
This compound containing PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin (e.g., P4D1 or FK2)
Procedure:
-
Treat cells with the PROTAC at a concentration that induces significant degradation. In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor to allow for the accumulation of ubiquitinated protein.
-
Lyse the cells in the specialized lysis buffer.
-
Immunoprecipitate the target protein from the cell lysates using a specific antibody and Protein A/G beads.
-
Wash the beads to remove non-specific binders.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by Western blotting, probing with an anti-ubiquitin antibody.
-
Data Analysis: The appearance of a high-molecular-weight smear in the PROTAC-treated samples (especially with proteasome inhibition) indicates polyubiquitination of the target protein.
Conclusion
This compound is a powerful tool for inducing targeted protein degradation through the recruitment of the CRL4-CRBN E3 ubiquitin ligase. Its mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of a target protein, offers a versatile platform for the development of novel therapeutics. A thorough understanding of its core mechanism, including potential off-target effects on neosubstrates like IKZF1 and IKZF3, is essential for its effective application in drug discovery and chemical biology. The experimental protocols provided herein offer a robust framework for the comprehensive characterization of PROTACs that utilize this important CRBN ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Pomalidomide and its Interaction with Cereblon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Pomalidomide (B1683931) to its primary target, the E3 ubiquitin ligase Cereblon (CRBN). Pomalidomide is a third-generation immunomodulatory drug (IMiD) with significant therapeutic activity in multiple myeloma. Its mechanism of action is contingent upon its high-affinity binding to Cereblon, which induces the recruitment of neosubstrate proteins for ubiquitination and subsequent proteasomal degradation. This document details the quantitative binding data, experimental protocols for affinity determination, and the associated signaling pathways.
A Note on Nomenclature: The query specified "(R)-Pomalidomide-pyrrolidine". It is important to clarify that the core structure of Pomalidomide contains a glutarimide (B196013) ring, not a pyrrolidine (B122466) ring. Furthermore, while Pomalidomide is a chiral molecule, the commercially available and clinically used drug is a racemic mixture of (R) and (S)-enantiomers. The (S)-enantiomer is generally considered the more active form in terms of its neosubstrate degradation activity. This guide will focus on the binding of the commonly studied Pomalidomide to Cereblon.
Quantitative Binding Affinity of Pomalidomide to Cereblon
The interaction between Pomalidomide and Cereblon has been characterized by various biophysical and biochemical assays, yielding a range of binding affinity constants. These values, including the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the inhibition constant (Ki), are crucial for understanding the drug's potency and for the development of novel Cereblon-targeting therapeutics like PROTACs (Proteolysis Targeting Chimeras).
| Assay Type | System/Construct | Ligand | Binding Constant (Kd/Ki/IC50) | Reference(s) |
| Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 complex | Pomalidomide | ~157 nM (Kd) | [1][2] |
| Isothermal Titration Calorimetry (ITC) | CRBN-TBD (Thalidomide Binding Domain) | Pomalidomide | 12.5 µM (Kd) | [3] |
| Competitive Binding Assay | U266 cell extracts | Pomalidomide | ~2 µM (IC50) | [2][3][4] |
| FRET-based competition assay | - | Pomalidomide | 2.1 µM (Ki) | [3][5] |
| Surface Plasmon Resonance (SPR) | CRBN CULT Domain (aa 316-442) | Pomalidomide | - | [6] |
Note: Binding affinity values can vary depending on the specific experimental conditions, the protein construct used (e.g., full-length CRBN complex vs. isolated binding domain), and the assay methodology.
Signaling Pathway
Pomalidomide acts as a "molecular glue," bringing together Cereblon and neosubstrate proteins that are not typically targeted by the CRL4-CRBN E3 ubiquitin ligase complex.[7] This induced proximity leads to the polyubiquitination of the neosubstrates, marking them for degradation by the 26S proteasome.[1] Key neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8] The degradation of Ikaros and Aiolos leads to downstream effects, including the downregulation of c-Myc and Interferon Regulatory Factor 4 (IRF4), which ultimately results in anti-proliferative and pro-apoptotic effects in myeloma cells.[7][9] Pomalidomide also exerts immunomodulatory effects by enhancing T-cell and Natural Killer (NK) cell activity.[7]
Experimental Protocols
Accurate determination of binding affinity is critical for drug development. The following are outlines of common experimental protocols used to quantify the interaction between Pomalidomide and Cereblon.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[3][10]
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
The Cereblon solution is loaded into the sample cell of the ITC instrument.
-
The Pomalidomide solution is loaded into the injection syringe.
-
-
Titration:
-
A series of small, precise injections of the Pomalidomide solution are made into the Cereblon solution while the heat changes are monitored.[1]
-
-
Data Analysis:
-
The heat released or absorbed after each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.[11]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte.[12] This allows for the real-time monitoring of binding and dissociation, providing kinetic information (kon and koff) in addition to the dissociation constant (Kd).[12][13]
Methodology:
-
Chip Preparation:
-
Purified recombinant Cereblon protein is immobilized onto a sensor chip.[12]
-
-
Binding Analysis:
-
A series of dilutions of Pomalidomide in a suitable running buffer are flowed over the chip surface.
-
The association of Pomalidomide to the immobilized Cereblon is measured in real-time.
-
-
Dissociation Analysis:
-
Running buffer without Pomalidomide is flowed over the chip to measure the dissociation of the complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).[6]
-
Competitive Binding Assays
These assays measure the ability of a test compound (Pomalidomide) to compete with a known binder (a probe or tracer) for the same binding site on the target protein (Cereblon).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Principle: This assay measures the transfer of energy between a donor fluorophore (e.g., on an antibody binding to a tagged Cereblon) and an acceptor fluorophore (on a tracer ligand that binds to Cereblon). When Pomalidomide displaces the tracer, the FRET signal decreases.[11]
Methodology:
-
Reagent Preparation:
-
A reaction mixture is prepared containing a tagged Cereblon protein (e.g., His-tagged CRBN/DDB1), a donor-labeled antibody (e.g., Tb-anti-His), and a fluorescently labeled tracer ligand.[11]
-
-
Competition:
-
Serial dilutions of Pomalidomide are added to the reaction mixture.
-
-
Signal Detection:
-
After incubation to reach equilibrium, the TR-FRET signal is measured using a plate reader.[2]
-
-
Data Analysis:
-
The decrease in the FRET signal is plotted against the concentration of Pomalidomide to determine the IC50 value.[11]
-
Fluorescence Polarization (FP)
Principle: This assay is based on the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein. A small, fluorescently labeled thalidomide (B1683933) analog tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to Cereblon, its rotation slows, increasing the polarization. Pomalidomide competes with the fluorescent ligand, causing a decrease in polarization.[14]
Methodology:
-
Reaction Setup:
-
Purified Cereblon is incubated with a fluorescently labeled thalidomide analog.[14]
-
-
Competition:
-
Increasing concentrations of Pomalidomide are added to the mixture.
-
-
Measurement:
-
The fluorescence polarization of the solution is measured.
-
-
Data Analysis:
-
A decrease in polarization indicates displacement of the fluorescent tracer. The IC50 value is calculated from the dose-response curve.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein Ligand Interactions Using Surface Plasmon Resonance [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. bpsbioscience.com [bpsbioscience.com]
(R)-Pomalidomide-pyrrolidine as a Cereblon E3 Ligase Ligand: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Pomalidomide-pyrrolidine is a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, serving as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules engineered to selectively eliminate specific proteins from cells by hijacking the body's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[4][5][6] This technology offers a powerful strategy to target proteins that have been traditionally considered "undruggable."[5]
Pomalidomide (B1683931), a derivative of thalidomide (B1683933), is a well-established immunomodulatory drug (IMiD) that functions by binding to CRBN.[7][8] In the context of PROTACs, the pomalidomide moiety acts as the E3 ligase recruiting element. This compound is a derivative designed for convenient linkage to a ligand that binds a target protein of interest (POI).[1] By bringing the POI into close proximity with the CRBN E3 ligase complex, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4][9] This guide provides an in-depth overview of the mechanism, quantitative parameters, and experimental validation of this compound-based PROTACs.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of action for a pomalidomide-based PROTAC involves the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and the CRBN E3 ligase.[10] This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[8][9]
The CRBN protein is a substrate receptor component of the Cullin-Ring ligase 4 (CRL4) E3 ubiquitin ligase complex (CRL4^CRBN^).[8][11] The binding of pomalidomide to CRBN alters its substrate specificity, enabling the recruitment of neo-substrates.[11] In the case of a PROTAC, the target protein becomes this neo-substrate.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data
The efficacy of a PROTAC is typically quantified by its binding affinity to the target protein and the E3 ligase, as well as its ability to induce degradation of the target protein.
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
This table summarizes the reported binding affinities (IC50) of pomalidomide to the CRBN E3 ligase. Lower IC50 values indicate stronger binding.
| Compound | Assay Method | IC50 (nM) | Reference |
| Pomalidomide | Fluorescence Polarization | 153.9 | [12] |
| Pomalidomide | Not Specified | ~157 | [13] |
| Pomalidomide | Competitive Binding | ~2000 | [14] |
Table 2: Degradation Potency of Pomalidomide-Based PROTACs
This table provides examples of the degradation potency (DC50 and Dmax) for various pomalidomide-based PROTACs targeting different proteins. DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, while Dmax represents the maximum percentage of degradation achieved.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | HDAC8 | Not Specified | 147 | 93 | [15] |
| Compound 16 | EGFR | Not Specified | Not Specified | 96 | [6] |
| Pomalidomide | Aiolos (IKZF3) | MM.1S | 8.7 | >95 | [13] |
Experimental Protocols
Cereblon Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of a ligand, such as this compound, to CRBN.[13]
Principle: Fluorescence Polarization (FP) measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. A fluorescently labeled thalidomide derivative (tracer) is used. When unbound, the tracer tumbles rapidly, resulting in low polarization. When bound to the larger CRBN protein, its tumbling slows, leading to a higher polarization signal. A test compound that competes with the tracer for binding to CRBN will cause a decrease in the polarization signal in a concentration-dependent manner.
Materials:
-
Purified recombinant human CRBN protein (or CRBN-DDB1 complex)[12][13]
-
Fluorescently labeled tracer (e.g., Cy5-labeled Thalidomide or Bodipy-thalidomide)[12][16]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)[13]
-
Test compound (this compound or its PROTAC derivative) serially diluted in DMSO
-
384-well, low-volume, black microplates[13]
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Add a fixed concentration of the fluorescent tracer and CRBN protein to each well of the microplate.[13]
-
Add varying concentrations of the test compound to the wells. Include a vehicle-only control (e.g., DMSO).[13]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]
-
Measure the fluorescence polarization using a plate reader.
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding.[17]
Caption: Workflow for a Fluorescence Polarization CRBN binding assay.
Target Protein Degradation Assay (Western Blot)
Western blotting is a widely used technique to quantify the levels of a target protein in cells following treatment with a PROTAC.[4]
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)[5]
-
Ice-cold Phosphate-Buffered Saline (PBS)[4]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[4][5]
-
BCA protein assay kit[4]
-
Laemmli sample buffer[4]
-
SDS-PAGE gels and electrophoresis apparatus[4]
-
PVDF or nitrocellulose membranes and transfer apparatus[4]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[4]
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody[4]
-
Chemiluminescent substrate[4]
-
Imaging system[4]
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[4] Treat the cells with increasing concentrations of the PROTAC (for dose-response) or a fixed concentration for various time points (for time-course). Include a vehicle-only control.[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS.[4] Lyse the cells by adding ice-cold lysis buffer.[5] Scrape the cells and collect the lysate.[4]
-
Lysate Preparation: Incubate the lysate on ice (e.g., 30 minutes).[4] Centrifuge to pellet cell debris and collect the supernatant.[4][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4] Normalize the protein concentration for all samples.
-
Sample Preparation for SDS-PAGE: Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane and separate them by SDS-PAGE.[4] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[4]
-
Wash the membrane with TBST.[4]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again with TBST.[4]
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[4] Also, probe the membrane for a loading control protein.
Data Analysis:
-
Quantify the intensity of the bands using densitometry software.[4]
-
Normalize the target protein signal to the loading control signal for each sample.[13]
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.[13]
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to determine the DC50 and Dmax values.[4][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. amsbio.com [amsbio.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of (R)-Pomalidomide-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Pomalidomide-pyrrolidine has emerged as a significant Cereblon (CRBN) E3 ligase ligand, primarily utilized as a key component in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its discovery, a detailed plausible synthetic route, and its mechanism of action. While specific quantitative binding and degradation data for this particular analog are not widely published, this document compiles relevant data for its parent compound, pomalidomide (B1683931), to offer a valuable comparative context. Detailed experimental protocols for key assays and visualizations of the pertinent biological pathways and experimental workflows are included to support researchers in the field of targeted protein degradation.
Introduction
Pomalidomide, a thalidomide (B1683933) analog, is a potent immunomodulatory agent approved for the treatment of multiple myeloma. Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation pathway has been harnessed in the development of PROTACs, which are heterobifunctional molecules that recruit an E3 ligase to a target protein for degradation.
This compound is a derivative of pomalidomide designed for incorporation into PROTACs. The pyrrolidine (B122466) moiety serves as a versatile attachment point for a linker connecting to a ligand for a target protein. The (R)-stereochemistry at the 3-position of the piperidine-2,6-dione ring is crucial for its binding to CRBN. This guide will delve into the synthesis and biological context of this important building block in the rapidly evolving field of targeted protein degradation.
Synthesis of this compound
A likely synthetic approach would be a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting 4-fluoro-2-((R)-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione with (R)-3-aminopyrrolidine. The fluorine atom at the 4-position is a good leaving group, facilitating its displacement by the amine of the pyrrolidine.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Synthesis of this compound
-
Reaction Setup: To a solution of 4-fluoro-2-((R)-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO) is added (R)-3-aminopyrrolidine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 90 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to afford this compound.
Quantitative Data
Specific quantitative binding data for this compound to CRBN is not extensively reported in the public domain. However, the binding affinities of its parent compound, pomalidomide, and other related immunomodulatory drugs (IMiDs) have been well-characterized and provide a valuable benchmark.
Table 1: Comparative Binding Affinities of IMiDs to CRBN
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, Competitive Binding Assay, TR-FRET |
| Lenalidomide | ~178 nM | ~1.5 - 3 µM | Competitive Titration, Competitive Binding Assay, TR-FRET |
| Thalidomide | ~250 nM | ~30 µM | Competitive Titration, Competitive Binding Assay |
Data compiled from various sources. The exact values may vary depending on the specific assay conditions.
Mechanism of Action and Signaling Pathway
The mechanism of action of this compound is predicated on its ability to bind to CRBN, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This binding event induces a conformational change in CRBN, creating a novel binding surface for neosubstrates, primarily the lymphoid transcription factors IKZF1 and IKZF3. The recruitment of these neosubstrates to the E3 ligase complex leads to their polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3 has downstream effects, including the inhibition of myeloma cell growth and immunomodulatory effects.
Caption: Signaling pathway of this compound.
Experimental Protocols
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of a compound to the CRBN-DDB1 complex in a competitive format.
Materials:
-
GST-tagged human DDB1 and His-tagged human Cereblon (full-length)
-
Europium-labeled anti-GST antibody
-
APC-labeled anti-His antibody
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) and a reference compound (Pomalidomide)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test compound and reference compound in assay buffer.
-
In a 384-well plate, add the DDB1-GST and CRBN-His proteins.
-
Add the test or reference compound to the wells.
-
Add the Eu-anti-GST and APC-anti-His antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.
-
The ratio of the emission signals is calculated, and the IC50 value is determined by plotting the TR-FRET ratio against the compound concentration.
IKZF1/3 Degradation Assay (Western Blot)
This assay is used to assess the ability of a compound to induce the degradation of the neosubstrates IKZF1 and IKZF3 in a cellular context.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed the multiple myeloma cells in a multi-well plate and allow them to adhere or acclimate.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against IKZF1, IKZF3, and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the loading control.
Experimental and Logical Workflows
Caption: Experimental workflow for this compound.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs, leveraging the well-established mechanism of pomalidomide to recruit the CRBN E3 ligase for targeted protein degradation. While specific data for this analog remains limited in publicly accessible sources, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation based on established principles and protocols for related compounds. The provided experimental procedures and visualizations serve as a practical resource for researchers aiming to utilize this compound in their drug discovery and development efforts. Further studies are warranted to fully elucidate the specific binding kinetics and degradation profile of this promising CRBN ligand.
(R)-Pomalidomide-pyrrolidine in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of targeting and eliminating disease-causing proteins. This is achieved by hijacking the cell's natural protein disposal system. A critical component in the design of many potent PROTACs is the E3 ligase ligand, which serves to recruit the enzymatic machinery responsible for tagging the target protein for degradation. (R)-Pomalidomide-pyrrolidine has been identified as a valuable ligand for the Cereblon (CRBN) E3 ubiquitin ligase, playing a pivotal role in the development of effective protein degraders. This technical guide provides an in-depth overview of the role of this compound in PROTAC development, including its mechanism of action, relevant quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to PROTAC Technology and the Role of CRBN
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By forming a ternary complex between the POI and the E3 ligase, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule.[3]
Cereblon (CRBN) is a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex and is a widely utilized E3 ligase in PROTAC design.[4][5] Pomalidomide (B1683931), an immunomodulatory drug, is a well-established binder of CRBN.[6][7] Its derivatives, such as this compound, are therefore employed as CRBN ligands in the synthesis of PROTACs.[8][9] The binding of the pomalidomide moiety to CRBN alters the substrate specificity of the E3 ligase, facilitating the ubiquitination of the target protein brought into proximity by the PROTAC.[10]
This compound as a CRBN Ligand
This compound serves as a key building block for PROTACs, acting as the CRBN-recruiting element.[8][9] It is connected to a ligand for a target protein via a chemical linker to form the final PROTAC molecule.[8] The choice of the E3 ligase ligand and the linker attachment point are critical for the efficacy and selectivity of the PROTAC. Pomalidomide-based PROTACs have demonstrated advantages such as strong binding affinity for CRBN, leading to efficient ternary complex formation and potent protein degradation.[11]
Strategic modifications to the pomalidomide scaffold, such as functionalization at the C5 position of the phthalimide (B116566) ring, have been shown to mitigate off-target effects, a significant consideration in drug development.[1][7] This approach can reduce the degradation of endogenous zinc finger proteins, a known liability of some pomalidomide-based molecules, while maintaining or even enhancing on-target potency.[1][7]
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50), the maximum degradation achieved (Dmax), and their half-maximal inhibitory concentration (IC50) in functional assays. The following tables summarize representative data for various pomalidomide-based PROTACs targeting different proteins.
Table 1: Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| ZQ-23 | HDAC8 | - | 147 | 93 | [12] |
| Compound 16 | EGFRWT | - | - | 96 | [2] |
| KP-14 | KRAS G12C | NCI-H358 | ~1250 | - | [13] |
| Pomalidomide | Aiolos | MM1S | 8.7 | >95 | [14] |
| Compound 19 | Aiolos | MM1S | 120 | 85 | [14] |
| Compound 17 | Aiolos | MM1S | 1400 | 83 | [14] |
| GP262 | PI3K | MDA-MB-231 | 42.23 - 227.4 | - | [15] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | - | [15] |
Note: Data is compiled from different studies and experimental conditions may vary.
Table 2: Inhibitory Activity of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Assay Type | IC50 (µM) | Citation |
| Compound 16 | EGFRWT | Kinase Inhibitory Assay | 0.10 | [2] |
| Compound 16 | EGFRT790M | Kinase Inhibitory Assay | 4.02 | [2] |
| Compound 15 | EGFRWT | Kinase Inhibitory Assay | 0.22 | [2] |
| Compound 17 | EGFRWT | Kinase Inhibitory Assay | 0.19 | [2] |
| Erlotinib (control) | EGFRWT | Kinase Inhibitory Assay | 0.32 | [2] |
| Gefitinib (control) | EGFRT790M | Kinase Inhibitory Assay | 21.44 | [2] |
| Compound 19 | - | Cell Proliferation | 0.128 | [14] |
| Compound 17 | - | Cell Proliferation | 3.568 | [14] |
Note: Data is compiled from different studies and experimental conditions may vary.
Experimental Protocols
The development and validation of pomalidomide-based PROTACs involve a series of key experiments to characterize their synthesis, binding, and functional activity.
Synthesis of Pomalidomide-Based PROTACs
The synthesis of pomalidomide-based PROTACs typically involves the coupling of a pomalidomide derivative, a linker, and a target protein ligand.[6][16] A common strategy is the use of "click chemistry" for the conjugation of an azide-functionalized pomalidomide linker with an alkyne-modified target protein ligand.[6]
General Protocol for Click Chemistry-based PROTAC Synthesis:
-
Dissolution: Dissolve the alkyne-modified target protein ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).[6]
-
Catalyst Preparation: Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (B8700270) (0.2 eq).[6]
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.[6]
-
Monitoring: Monitor the reaction progress by LC-MS.[6]
-
Purification: Upon completion, purify the PROTAC molecule by preparative HPLC.[6]
-
Characterization: Confirm the structure and purity of the final PROTAC product using NMR spectroscopy and high-resolution mass spectrometry (HRMS).[17]
Western Blotting for Protein Degradation
This is the primary assay to quantify the dose-dependent degradation of the target protein and determine the DC50 and Dmax values.[1][17]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[17]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE, and transfer the separated proteins to a PVDF or nitrocellulose membrane.[18][19]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the protein of interest, followed by an HRP-conjugated secondary antibody.[1][18]
-
Visualization: Incubate with an ECL substrate and visualize the protein bands using a chemiluminescence imager.[1]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., tubulin). Plot the normalized protein levels against the log of the PROTAC concentration to determine DC50 and Dmax.[1][14]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[6]
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation. In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.[1]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.[1]
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
Western Blotting: Analyze the immunoprecipitated samples by Western blotting using an anti-ubiquitin antibody to detect the accumulation of ubiquitinated target protein in the presence of the proteasome inhibitor.
Competitive Binding Assay
This assay confirms that the pomalidomide moiety of the PROTAC retains its ability to bind to CRBN.[6] A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[6]
Protocol:
-
Assay Setup: Use a fluorescently labeled pomalidomide tracer that binds to CRBN.
-
Competition: In the presence of the tracer and CRBN, add increasing concentrations of the pomalidomide-based PROTAC.
-
Measurement: The PROTAC will compete with the tracer for binding to CRBN, leading to a decrease in the TR-FRET signal.
-
Data Analysis: Measure the fluorescence and calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.[20]
Visualizing Key Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental procedures involved in PROTAC development.
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical flow of pomalidomide-mediated protein degradation.
Conclusion
This compound is a crucial component in the development of a significant class of PROTACs that target proteins for degradation via the CRBN E3 ligase. Its well-characterized interaction with CRBN, coupled with synthetic tractability, makes it an attractive choice for researchers in the field of targeted protein degradation. The data and protocols presented in this guide provide a solid foundation for the design, synthesis, and evaluation of novel pomalidomide-based PROTACs. As the field continues to evolve, a deeper understanding of the structural and mechanistic nuances of ternary complex formation will further empower the rational design of next-generation protein degraders with enhanced potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. search.library.uq.edu.au [search.library.uq.edu.au]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The Structure-Activity Relationship of Pomalidomide Derivatives: A Technical Guide for Drug Development Professionals
Abstract
Pomalidomide (B1683931), a potent thalidomide (B1683933) analog, has emerged as a cornerstone in the treatment of multiple myeloma. Its mechanism of action, centered on the molecular glue-like binding to the E3 ubiquitin ligase Cereblon (CRBN), has opened new avenues for targeted protein degradation. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of pomalidomide derivatives. We delve into the critical structural motifs governing CRBN binding and neosubstrate degradation, present key quantitative data for a range of analogs, and provide detailed experimental protocols for their evaluation. Furthermore, this guide visualizes the core signaling pathways and experimental workflows, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of targeted protein degradation and immunomodulatory drug design.
Introduction: Pomalidomide and the Dawn of Targeted Protein Degradation
Pomalidomide is a third-generation immunomodulatory imide drug (IMiD) with significant clinical efficacy in relapsed and refractory multiple myeloma.[1] Unlike traditional enzyme inhibitors, pomalidomide functions by hijacking the cellular ubiquitin-proteasome system.[2] It binds to Cereblon (CRBN), the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), altering its substrate specificity.[3][] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5] The degradation of these factors is a key driver of pomalidomide's anti-myeloma and immunomodulatory effects.[6]
The modular nature of pomalidomide has also made it a popular E3 ligase ligand for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that link a target protein binder to an E3 ligase ligand, inducing the degradation of the target protein.[7] Understanding the SAR of pomalidomide derivatives is therefore crucial for both optimizing the activity of next-generation IMiDs and for the rational design of novel PROTACs.
Core Structural Features and Mechanism of Action
The chemical scaffold of pomalidomide consists of a phthalimide (B116566) ring linked to a glutarimide (B196013) ring. The key structural features that dictate its biological activity are:
-
The Glutarimide Ring: This moiety is essential for binding to the thalidomide-binding domain of CRBN.[8] The imide protons are critical for forming hydrogen bonds within the binding pocket.
-
The Phthalimide Ring: Modifications on this ring significantly impact the binding affinity and the recruitment of neosubstrates. The 4-amino group on the phthalimide ring of pomalidomide is a key feature that enhances its affinity for CRBN and its anti-proliferative activity compared to thalidomide.[] This amino group also provides a convenient attachment point for linkers in PROTAC design.[9]
-
Chirality: Pomalidomide is a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is generally more potent in terms of CRBN binding and immunomodulatory activity.
The binding of pomalidomide to CRBN creates a novel interface that is recognized by the degron motifs present in neosubstrates like IKZF1 and IKZF3. This leads to the formation of a ternary complex (CRBN-pomalidomide-neosubstrate), facilitating the transfer of ubiquitin from the E2 conjugating enzyme to the neosubstrate, marking it for degradation by the 26S proteasome.
Signaling Pathway of Pomalidomide-Mediated Degradation
The following diagram illustrates the signaling cascade initiated by pomalidomide binding to CRBN.
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and degradation of IKZF1/Aiolos, which in turn downregulates IRF4 and c-Myc, resulting in apoptosis.
Quantitative Structure-Activity Relationship Data
The following tables summarize key quantitative data for pomalidomide and its derivatives, highlighting the impact of structural modifications on their biological activity.
Table 1: Cereblon Binding Affinity of Pomalidomide and Analogs
| Compound | Modification | Binding Affinity (IC50) | Assay Method | Reference |
| Pomalidomide | - | 153.9 nM | Fluorescence Polarization | [10] |
| Thalidomide | 4-amino group absent | 347.2 nM | Fluorescence Polarization | [10] |
| Lenalidomide (B1683929) | Carbonyl group on phthalimide ring absent | 268.6 nM | Fluorescence Polarization | [10] |
| 4-Methyl analog | 4-amino replaced with 4-methyl | Potent TNF-α inhibition | Cellular Assay | [11] |
| 4-Chloro analog | 4-amino replaced with 4-chloro | Potent TNF-α inhibition | Cellular Assay | [11] |
Table 2: Anti-proliferative Activity of Pomalidomide Derivatives
| Compound | Cell Line | Anti-proliferative Activity (IC50) | Reference |
| Pomalidomide | RPMI8226 (Multiple Myeloma) | 8 µM (at 48h) | [12] |
| Pomalidomide | OPM2 (Multiple Myeloma) | 10 µM (at 48h) | [12] |
| Compound 5d (Urea derivative) | MCF-7 (Breast Cancer) | 20.2 µM | [13] |
Table 3: Structure-Activity Relationship of Pomalidomide-Based PROTACs
| PROTAC | Target | Linker Characteristics | Degradation Potency (DC50) | Maximal Degradation (Dmax) | Reference |
| BTK Degraders | |||||
| PROTAC 1 | BTK | Short PEG linker | >1000 nM | <20% | [7] |
| PROTAC 2 | BTK | Medium PEG linker | ~100 nM | >80% | [7] |
| PROTAC 3 | BTK | Long PEG linker | ~500 nM | ~60% | [7] |
| EGFR Degraders | |||||
| PROTAC A | EGFR | Alkyl chain | ~50 nM | >90% | [7] |
| PROTAC B | EGFR | PEG chain | ~200 nM | ~70% | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of pomalidomide derivatives.
Cereblon Binding Assay (Fluorescence Polarization)
This protocol is adapted from commercially available kits and published literature.[10]
Principle: This competitive assay measures the displacement of a fluorescently labeled ligand (e.g., Bodipy-thalidomide) from the CRBN-DDB1 complex by a test compound. The change in fluorescence polarization is inversely proportional to the binding affinity of the test compound.
Materials:
-
Recombinant human CRBN/DDB1 complex
-
Fluorescent probe (e.g., Bodipy-thalidomide)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Test compounds (pomalidomide derivatives)
-
Pomalidomide (as a positive control)
-
384-well, low-volume, black microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of the test compounds and pomalidomide in assay buffer.
-
Add 2 µL of the diluted compounds or vehicle (DMSO) to the wells of the 384-well plate.
-
Prepare a solution of the CRBN/DDB1 complex and the fluorescent probe in assay buffer.
-
Add 8 µL of the CRBN/probe solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Western Blot for Neosubstrate Degradation
Principle: This method is used to quantify the reduction in the levels of neosubstrates (IKZF1 and IKZF3) in cells treated with pomalidomide derivatives.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Pomalidomide derivatives
-
Pomalidomide (as a positive control)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed MM.1S cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pomalidomide derivative, pomalidomide, or DMSO for the desired time (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the neosubstrate band intensity to the loading control.
Cell Viability Assay (MTT)
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Materials:
-
Multiple myeloma cell line (e.g., RPMI8226)
-
Pomalidomide derivatives
-
Pomalidomide (as a positive control)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the pomalidomide derivatives, pomalidomide, or DMSO for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Experimental and Logical Workflows
The following diagrams outline a typical experimental workflow for the SAR study of novel pomalidomide derivatives and the logical relationship in PROTAC design.
Experimental Workflow for SAR Studies
Caption: A typical workflow for the discovery and optimization of pomalidomide derivatives.
Logical Relationship in Pomalidomide-Based PROTAC Design
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of (R)-Pomalidomide-pyrrolidine
Disclaimer: Limited direct experimental data exists in publicly accessible literature for the specific chemical properties and stability of (R)-Pomalidomide-pyrrolidine. This guide provides a comprehensive overview based on available data for this compound and its parent compound, Pomalidomide (B1683931), alongside established principles of pharmaceutical stability testing.
Introduction
This compound is a chemical compound that has garnered interest within the scientific community, particularly in the field of targeted protein degradation. It serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. By incorporating this molecule into Proteolysis-Targeting Chimeras (PROTACs), researchers can hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2][3] Understanding the chemical properties and stability of this compound is paramount for its effective application in research and drug development, ensuring its integrity, and predicting its behavior under various conditions.
Chemical Properties
The fundamental chemical properties of a compound are critical for its handling, formulation, and analytical characterization. Below is a summary of the available data for this compound and its parent compound, Pomalidomide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2418618-52-5 | [4][5] |
| Molecular Formula | C17H18N4O4 | [4] |
| Molecular Weight | 342.35 g/mol | [4] |
| Boiling Point (Predicted) | 635.0 ± 55.0 °C | [4] |
| Density (Predicted) | 1.475 ± 0.06 g/cm3 | [4] |
| Acidity (pKa, Predicted) | 10.77 ± 0.40 | [4] |
Table 2: Physicochemical Properties of Pomalidomide (for comparison)
| Property | Value | Source |
| Molecular Formula | C13H11N3O4 | [6][7][8] |
| Molecular Weight | 273.24 g/mol | [6][7][8] |
| IUPAC Name | 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | [8] |
| XLogP3 | 0.2 | [8] |
Stability Profile
Pomalidomide has been shown to be stable in plasma under various storage conditions.[9] For instance, the stability of pomalidomide in plasma has been evaluated with mean recoveries ranging from 85.2% to 113.7% under the tested conditions.[9] Furthermore, stock solutions of pomalidomide stored at -80°C for one month have demonstrated good stability.[9]
Forced degradation studies are typically performed to understand the degradation pathways of a drug substance. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of chemical properties and stability. The following are generalized protocols that can be adapted for the study of this compound.
1. Determination of Physicochemical Properties
-
Melting Point: Determined using a calibrated melting point apparatus. The sample is heated at a controlled rate, and the temperature range over which it melts is recorded.
-
Solubility: Assessed in various solvents (e.g., water, buffers of different pH, organic solvents). A known excess of the compound is added to a fixed volume of the solvent. The suspension is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method like HPLC-UV.
-
pKa Determination: Can be determined by potentiometric titration or UV-spectrophotometry. The compound is dissolved in a suitable solvent, and the pH is varied while monitoring changes in titration or UV absorbance.
2. Stability Indicating HPLC Method Development
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV or PDA detector.
-
Column: A C18 column is commonly used for Pomalidomide and related compounds.[7][10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the buffer and the gradient of the organic solvent are optimized to achieve good separation.
-
Detection Wavelength: Based on the UV spectrum of the compound, a wavelength of maximum absorbance is chosen for detection (e.g., 220 nm or 221 nm for Pomalidomide).[7][10]
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
3. Forced Degradation Studies
-
Acid Hydrolysis: The compound is dissolved in a suitable acidic solution (e.g., 0.1 N HCl) and heated for a defined period.
-
Base Hydrolysis: The compound is dissolved in a suitable basic solution (e.g., 0.1 N NaOH) and heated for a defined period.
-
Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% H2O2) at room temperature or with heating.
-
Thermal Degradation: The solid compound or a solution is heated at a high temperature (e.g., 60-80°C) for a specified duration.
-
Photostability: The solid compound or a solution is exposed to UV and visible light in a photostability chamber.
Samples from each stress condition are then analyzed by the validated stability-indicating HPLC method to identify and quantify the degradation products.
4. Long-Term and Accelerated Stability Studies
These studies are performed on the drug substance stored under controlled conditions to evaluate its shelf-life.
-
Storage Conditions: As per ICH guidelines, long-term stability is often tested at 25°C/60% RH or 30°C/65% RH, while accelerated stability is tested at 40°C/75% RH. For refrigerated products, long-term conditions are 5°C ± 3°C.[11]
-
Testing Frequency: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for appearance, assay, and degradation products.
Visualizations
Signaling Pathway of Pomalidomide
Pomalidomide and its derivatives function by binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrate proteins like Ikaros (IKZF1) and Aiolos (IKZF3).[12][13]
Caption: Pomalidomide-mediated protein degradation pathway.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound.
Caption: A generalized workflow for pharmaceutical stability testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC Linkers | 2418618-52-5 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 2418618-52-5 [chemicalbook.com]
- 5. arctomsci.com [arctomsci.com]
- 6. ijsred.com [ijsred.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Pomalidomide, (R)- | C13H11N3O4 | CID 15479857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. Stability Studies of Microparticulate System with Piroxicam as Model Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
In Vitro Characterization of (R)-Pomalidomide-pyrrolidine: A Technical Guide
(R)-Pomalidomide-pyrrolidine is a synthetic ligand designed for targeted protein degradation. As a derivative of the immunomodulatory drug pomalidomide (B1683931), it functions as a potent recruiter of the E3 ubiquitin ligase Cereblon (CRBN). This guide provides a comprehensive overview of the in vitro methodologies used to characterize this molecule, intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound, much like its parent compound pomalidomide, exerts its biological effects by binding to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[][2] This binding event induces a conformational change in CRBN, leading to the recruitment of specific "neosubstrate" proteins. The CRL4-CRBN complex then ubiquitinates these neosubstrates, marking them for degradation by the proteasome.[3] Key neosubstrates of pomalidomide include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][2] The degradation of these factors is central to the anti-proliferative and immunomodulatory effects observed with pomalidomide.[][2]
The pyrrolidine (B122466) moiety of this compound serves as a chemical handle for its incorporation into Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ligase, thereby inducing the degradation of the target protein.
Quantitative Data Summary
The following tables summarize key quantitative parameters for pomalidomide, which are expected to be comparable for this compound in its interaction with CRBN.
| Binding Affinity to CRBN | ||
| Parameter | Value | Assay Method |
| Kd | ~157 nM | Isothermal Titration Calorimetry (ITC) |
| IC50 | ~1.2 - 3 µM | Competitive Binding Assays |
Table 1: Binding affinity of pomalidomide to Cereblon (CRBN). Data is compiled from various sources and experimental conditions may differ.[6]
| Cellular Activity | |
| Assay | Cell Line |
| Ikaros (IKZF1) Degradation | Multiple Myeloma Cell Lines (e.g., MM.1S, U266) |
| Aiolos (IKZF3) Degradation | Multiple Myeloma Cell Lines (e.g., MM.1S, U266) |
| Anti-proliferative Activity | Multiple Myeloma Cell Lines (e.g., MM.1S, U266) |
| Cytokine Modulation (e.g., IL-2 induction, TNF-α inhibition) | Peripheral Blood Mononuclear Cells (PBMCs) |
Table 2: Summary of typical cellular activities of pomalidomide in vitro.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cereblon Binding Affinity
3.1.1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Materials:
-
Recombinant human CRBN-DDB1 complex
-
This compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
-
Procedure:
-
Prepare a solution of the CRBN-DDB1 complex (e.g., 10-20 µM) in the ITC buffer.
-
Prepare a solution of this compound (e.g., 100-200 µM) in the same buffer.
-
Load the protein solution into the sample cell of the microcalorimeter and the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Analyze the resulting data to determine the binding parameters.
-
3.1.2. Competitive Binding Assay
This assay measures the ability of a test compound to displace a known fluorescent or biotinylated ligand from its target protein.
-
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled pomalidomide analog (tracer)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Microplate reader capable of detecting fluorescence polarization or FRET
-
-
Procedure:
-
In a microplate, combine the CRBN-DDB1 complex, the fluorescent tracer, and varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence signal.
-
The displacement of the tracer by the test compound will result in a change in the fluorescence signal, from which the IC50 value can be calculated.
-
Neosubstrate Degradation Assays
3.2.1. Western Blotting
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a cell lysate.
-
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture MM.1S cells and treat with varying concentrations of this compound for a specified time (e.g., 4, 8, 24 hours).
-
Harvest the cells and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies.
-
Wash and incubate with secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
3.2.2. In-Cell Western / Immunofluorescence
These are higher-throughput methods to quantify protein levels directly in fixed cells.
-
Materials:
-
Multiple myeloma cell line
-
This compound
-
Fixation and permeabilization buffers
-
Primary antibodies against IKZF1 and IKZF3
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or plate reader
-
-
Procedure:
-
Seed cells in a multi-well plate and treat with this compound.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary and then fluorescent secondary antibodies.
-
Acquire images and analyze the fluorescence intensity per cell to quantify protein levels.
-
Cellular Proliferation Assay
These assays measure the effect of a compound on cell viability and growth.
-
Materials:
-
Multiple myeloma cell line
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a multi-well plate and treat with a serial dilution of this compound.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
Cytokine Profiling
This assay measures the immunomodulatory effects of the compound on immune cells.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
T-cell stimulants (e.g., anti-CD3/CD28 antibodies or PHA)
-
ELISA kits or multiplex bead array kits for cytokines (e.g., IL-2, TNF-α, IFN-γ)
-
Microplate reader
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Culture the PBMCs and treat with this compound in the presence or absence of a T-cell stimulant.
-
After an appropriate incubation period (e.g., 24-48 hours), collect the culture supernatant.
-
Measure the concentration of various cytokines in the supernatant using ELISA or a multiplex assay.
-
Signaling Pathways and Experimental Workflows
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and proteasomal degradation of neosubstrates.
Caption: A stepwise workflow for assessing protein degradation via Western Blotting.
Caption: The role of this compound in the PROTAC-mediated degradation of a target protein.
References
(R)-Pomalidomide-pyrrolidine for targeted protein degradation
An In-depth Technical Guide on (R)-Pomalidomide-pyrrolidine for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery.[1][2] A PROTAC consists of a ligand that binds a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This guide focuses on this compound, a key building block used to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a cornerstone in the development of novel protein degraders.[4][5]
Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), functions by binding to CRBN, which is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[6][7] This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates," notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][] this compound is a derivative of pomalidomide specifically functionalized to serve as a CRBN-recruiting ligand in PROTAC synthesis, enabling the degradation of a wide array of protein targets.[4]
Mechanism of Action
The mechanism of a PROTAC utilizing an this compound moiety involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Upon degradation of neosubstrates like IKZF1 and IKZF3, a downstream signaling cascade is initiated. This leads to the downregulation of critical oncogenic transcription factors, including IRF4 and c-Myc, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells, particularly in multiple myeloma.[6][][9]
Quantitative Data
The efficacy of a PROTAC is determined by the binding affinity of its ligands and its ability to induce robust protein degradation.
Binding Affinity to Cereblon (CRBN)
The binding affinity of the E3 ligase ligand is a critical parameter for PROTAC efficacy. While specific quantitative binding data for this compound is not widely published, its utility is based on the high-affinity interaction of its parent molecule, pomalidomide.[10]
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~14.7 µM (to CRBN TBD)[11] | ~1.2 - 3 µM[10][12] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay[10][11][12] |
| Lenalidomide | ~6.7 µM (to CRBN TBD)[11] | ~2 µM[12] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay[11][12] |
| Thalidomide | ~43.4 µM (to CRBN TBD)[11] | >10 µM | Isothermal Titration Calorimetry (ITC)[11] |
Table 1: Comparative binding affinities of immunomodulatory drugs (IMiDs) to the Cereblon (CRBN) E3 ligase. Data is for the parent compounds.
Degradation Efficiency of Pomalidomide-Based PROTACs
The performance of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[13] The linker attachment point on the pomalidomide scaffold is crucial; modifications at the C5 position of the phthalimide (B116566) ring have been shown to mitigate off-target degradation of zinc-finger proteins.[3][14][15]
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Attachment |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | C5-Position[3] |
| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 | C4-Position[3] |
| ZQ-23 | HDAC8 | - | 147 | 93 | Not Specified[16] |
| NC-1 (Non-covalent) | BTK | Mino | 2.2 | 97 | Not Specified[17] |
| ARV-825 | BRD4 | - | <1 | >95 | Not Specified[18] |
Table 2: Representative degradation efficiency data for various pomalidomide-based PROTACs. This data illustrates the high potency achievable and the impact of linker strategy.
Experimental Protocols
Accurate functional validation is essential for PROTAC development. The following are key protocols for characterizing PROTACs derived from this compound.
Protocol 1: Western Blotting for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of the target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[19]
Materials:
-
Cell line expressing the target protein
-
This compound based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compound in cell culture medium. Treat the cells with the PROTAC dilutions or vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add lysis buffer. Incubate on ice for 20-30 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[19]
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[3]
-
Protocol 2: In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.[3]
Materials:
-
All materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
Deubiquitinase inhibitors (e.g., PR-619) to be added to lysis buffer
-
Primary antibody against the target protein for immunoprecipitation (IP)
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
Procedure:
-
Cell Treatment: Seed and grow cells as described above. Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel set of wells, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. This will block degradation and lead to the accumulation of the ubiquitinated protein.
-
Cell Lysis: Lyse the cells in a buffer containing both protease and deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
-
Immunoprecipitation (IP):
-
Normalize the protein concentration of the lysates.
-
Incubate the lysate with an antibody against the target protein to form an immune complex.
-
Add Protein A/G magnetic beads to capture the immune complex.
-
Wash the beads several times to remove non-specific binders.
-
Elute the captured proteins from the beads by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting on the eluted samples.
-
Probe the membrane with a primary antibody against ubiquitin to detect the ubiquitinated target protein, which will appear as a high-molecular-weight smear.
-
As a control, probe a separate blot with the target protein antibody to confirm successful immunoprecipitation.
-
Conclusion
This compound is a valuable and versatile chemical tool for researchers engaged in targeted protein degradation. As a potent and well-characterized Cereblon ligand, it serves as a reliable anchor for the rational design and synthesis of PROTACs. Its structure allows for straightforward conjugation to a variety of target-binding ligands, facilitating the rapid development of novel degraders. The methodologies and data presented in this guide provide a foundational framework for scientists and drug development professionals to effectively utilize this key molecule in their efforts to create next-generation therapeutics that eliminate disease-causing proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC Linkers | 2418618-52-5 | Invivochem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Pomalidomide-Pyrrolidine Moiety: A Technical Guide to a Cornerstone of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), has revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][2] Its therapeutic efficacy stems from a unique mechanism of action: acting as a "molecular glue" to redirect the cell's own protein disposal machinery.[3] At the heart of this activity is the pomalidomide-pyrrolidine moiety, which facilitates the binding of pomalidomide to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[4][5] This interaction initiates a cascade of events leading to the targeted degradation of specific proteins, profoundly impacting cancer cell survival and modulating the immune system.[4][6] This in-depth technical guide provides a comprehensive overview of the pomalidomide-pyrrolidine core, its mechanism of action, quantitative data on its interactions, and detailed experimental protocols for its study.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide's mechanism of action is centered on the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, for which Cereblon serves as the substrate receptor.[5][7] By binding to CRBN, pomalidomide alters the substrate specificity of the CRL4-CRBN complex, inducing the recruitment of neo-substrates that would not typically be targeted.[4][8] The primary neo-substrates in the context of pomalidomide's anti-myeloma activity are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][9]
Once recruited to the CRL4-CRBN complex, Ikaros and Aiolos are polyubiquitinated, marking them for degradation by the 26S proteasome.[3][10] The degradation of these transcription factors leads to a cascade of downstream effects, including the downregulation of c-Myc and Interferon Regulatory Factor 4 (IRF4), which are critical for myeloma cell survival.[4][9] This ultimately results in direct anti-proliferative and pro-apoptotic effects on tumor cells.[4]
Beyond its direct anti-tumor effects, pomalidomide also exhibits potent immunomodulatory properties. The degradation of Ikaros and Aiolos in T cells leads to increased production of interleukin-2 (B1167480) (IL-2), enhancing T cell and Natural Killer (NK) cell activity against cancer cells.[4]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of pomalidomide with Cereblon and its downstream effects.
Table 1: Pomalidomide Binding Affinity to Cereblon
| Assay Type | System | Ligand | Kd / Ki / IC50 (nM) |
| Surface Plasmon Resonance | Recombinant His-tagged CRBN | Pomalidomide | 264 ± 18 |
| Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 (Ki) |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant Cereblon | Pomalidomide | 6.4 (IC50) |
| Fluorescence Polarization | Human Cereblon/DDB1 complex | Pomalidomide | 153.9 (IC50) |
| Fluorescence-based thermal shift | Recombinant human CRBN-DDB1 complex | Pomalidomide | ~3000 (IC50)[11] |
| Competitive Binding Assay | U266 myeloma cell extracts | Pomalidomide | ~2100 (IC50)[12] |
Table 2: Pomalidomide-Induced Degradation of Ikaros and Aiolos
| Cell Line | Protein Target | DC50 (nM) | Dmax (%) |
| MM.1S | IKZF1 | Not Specified | >95 |
| MM.1S | IKZF3 (Aiolos) | 8.7 | >95 |
Table 3: Pomalidomide IC50 Values in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) |
| RPMI8226 | 8[13] |
| OPM2 | 10[13] |
| MM1S (Compound 19) | 0.128[14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of pomalidomide and a typical experimental workflow for studying its effects.
References
- 1. rarecancernews.com [rarecancernews.com]
- 2. Immunomodulatory Drugs in Multiple Myeloma [medscape.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 9. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a Cereblon-Independent Protein Degradation Pathway in Residual Myeloma Cells Treated with Immunomodulatory Drugs | Blood | American Society of Hematology [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of (R)-Pomalidomide-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, protocol for the synthesis of (R)-Pomalidomide-pyrrolidine, a derivative of the immunomodulatory drug Pomalidomide (B1683931). The synthesis is based on established methods for the preparation of Pomalidomide analogs and conjugates, specifically through nucleophilic aromatic substitution (SNAr).[1][2] This protocol is intended for research and development purposes and outlines the necessary reagents, conditions, and analytical methods for the successful synthesis and characterization of the target compound. Additionally, the known signaling pathway of Pomalidomide is illustrated to provide biological context.
Introduction
Pomalidomide is a potent immunomodulatory agent used in the treatment of multiple myeloma.[3][4] It functions by binding to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][6] This action results in both direct anti-tumor effects and an enhanced immune response against cancer cells.[][7] The synthesis of Pomalidomide analogs is a key area of research for the development of novel therapeutics and proteolysis-targeting chimeras (PROTACs).[8][9] This protocol details a plausible synthetic route to this compound, a novel analog.
Proposed Synthesis of this compound
The proposed synthesis involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with (R)-3-aminopyrrolidine. This method is favored for its operational simplicity and effectiveness in producing N-substituted pomalidomide conjugates.[1]
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields and purity achieved for similar Pomalidomide-amine conjugations.[1]
| Parameter | Expected Value | Method of Analysis |
| Yield | 60-80% | Gravimetric |
| Purity | >95% | HPLC |
| Molecular Weight | 328.33 g/mol | Mass Spectrometry |
| ¹H NMR | Consistent with predicted structure | NMR Spectroscopy |
| Mass Spectrum (m/z) | [M+H]⁺ = 329.13 | ESI-MS |
Experimental Protocol
Materials and Reagents:
-
4-fluorothalidomide
-
(R)-3-aminopyrrolidine dihydrochloride (B599025)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add (R)-3-aminopyrrolidine dihydrochloride (1.1 equivalents) and DIPEA (3 equivalents).
-
Reaction: Stir the reaction mixture at 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to afford the pure this compound.
-
Characterization:
-
Confirm the identity and purity of the final product using HPLC, ¹H NMR, and mass spectrometry.
-
The expected mass for the protonated molecule [M+H]⁺ is 329.13.
-
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Pomalidomide's mechanism of action signaling pathway.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for (R)-Pomalidomide-pyrrolidine in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A key component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest (POI). (R)-Pomalidomide-pyrrolidine is a potent ligand for the Cereblon (CRBN) E3 ligase, a widely utilized E3 ligase in PROTAC design due to its favorable molecular properties.[1][2] These application notes provide a comprehensive guide to the use of this compound in the design, synthesis, and evaluation of PROTACs.
This compound: A Cereblon E3 Ligase Ligand
This compound is a derivative of pomalidomide, an immunomodulatory drug known to bind to CRBN. The pyrrolidine (B122466) moiety provides a convenient attachment point for a linker, which connects the E3 ligase ligand to a warhead that binds the target protein. This trimolecular complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Commercial Availability: this compound is commercially available from various chemical suppliers, facilitating its use in PROTAC development without the need for multi-step synthesis from scratch.
PROTAC Design and Synthesis using this compound
The design of a PROTAC involves the selection of a suitable warhead for the target protein, an appropriate E3 ligase ligand, and a linker of optimal length and composition. The linker plays a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
General Synthesis of a PROTAC using this compound
The synthesis of a PROTAC using this compound typically involves a convergent approach where the warhead-linker and the E3 ligase ligand are synthesized separately and then coupled in the final step.
Protocol 1: General Amide Bond Formation for PROTAC Synthesis
This protocol describes the coupling of a carboxylic acid-functionalized warhead-linker with the amine group of this compound.
Materials:
-
Warhead-linker-COOH
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel
-
Stirring apparatus
-
Standard purification equipment (e.g., HPLC)
Procedure:
-
Dissolve the warhead-linker-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.
Workflow for PROTAC Synthesis
Caption: General workflow for synthesizing a PROTAC via amide bond coupling.
Quantitative Data of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically characterized by its binding affinity (Kd) to the target protein and E3 ligase, its ability to induce degradation of the target protein (DC50 and Dmax), and its cellular potency (IC50). The following table summarizes quantitative data for several reported PROTACs that utilize pomalidomide-based ligands.
| PROTAC Name/ID | Target Protein | E3 Ligase Ligand | Warhead | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| Compound 16 | EGFR | Pomalidomide | Quinoxaline derivative | A549 | - | 96 | 0.05 | [3] |
| ZQ-23 | HDAC8 | Pomalidomide | HDAC6/8 dual inhibitor | - | 147 | 93 | - | |
| PROTAC 1 | BRD4 | Pomalidomide | OTX015 | BL cells | <1 | >90 | - | [4] |
| Compound 14 | EGFRDel19 | Pomalidomide derivative | Gefitinib | HCC827 | 0.26 | 91.2 | 4.91 | [5] |
| Compound 14 | EGFRL858R | Pomalidomide derivative | Gefitinib | Ba/F3 | 20.57 | - | - | [5] |
| DD-04-015 | BTK | Pomalidomide derivative | RN486 | MOLM-14 | <10 | >90 | - | [5] |
| KT-474 | IRAK4 | Pomalidomide derivative | PF-06650833 derivative | RAW 264.7 | 4.0 | - | - | [6] |
Note: "-" indicates data not reported in the cited literature. Data is compiled from different studies, and experimental conditions may vary.
Experimental Protocols for PROTAC Evaluation
Protocol 2: Western Blotting for Protein Degradation
Western blotting is the most common method to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (dilutions typically range from 1:500 to 1:2000) overnight at 4°C.[7][8][9]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[9]
-
Develop the blot using an ECL substrate and capture the image.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Workflow for Western Blot Analysis
References
- 1. revvity.com [revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. SLAS2024 [slas2024.eventscribe.net]
- 5. mdpi.com [mdpi.com]
- 6. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Pomalidomide-Pyrrolidine Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a third-generation immunomodulatory imide drug (IMiD), has garnered significant attention for its potent anti-neoplastic and immunomodulatory activities, particularly in the treatment of multiple myeloma.[1][2][3] Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5][6] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][][8][9] This targeted protein degradation is central to its therapeutic effects.
The conjugation of Pomalidomide to various linkers is a key strategy in the development of Proteolysis Targeting Chimeras (PROTACs).[10][11] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's degradation. In this context, Pomalidomide serves as the E3 ligase-recruiting moiety. The pyrrolidine (B122466) scaffold is a common component of linkers in PROTAC design, offering a versatile and synthetically accessible platform to connect Pomalidomide to a warhead that binds a target protein.
These application notes provide a detailed experimental guide for the synthesis and characterization of an (R)-Pomalidomide-pyrrolidine conjugate. The protocols are based on established synthetic methodologies for Pomalidomide derivatives, primarily through nucleophilic aromatic substitution (SNAr) on a fluorinated Pomalidomide precursor.[11][12]
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes for this compound Conjugation
| Parameter | Value/Range | Notes |
| Starting Material | (R)-4-Fluorothalidomide | Precursor for S |
| Nucleophile | Boc-protected amino-pyrrolidine derivative | The specific derivative will depend on the desired linker attachment point and length. |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) | DMSO is often preferred to minimize side reactions observed with DMF.[4][13] |
| Base | N,N-Diisopropylethylamine (DIPEA) | Typically used in excess (e.g., 3.0 equivalents). |
| Temperature | 90-110 °C | Elevated temperatures are generally required to drive the S |
| Reaction Time | 1-4 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Expected Yield | 50-70% | Yields can vary depending on the specific pyrrolidine linker and reaction optimization. Secondary amines generally provide higher yields than primary amines.[14][15] |
| Purification Method | Flash column chromatography | Typically using a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) in hexanes. |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS, HRMS | To confirm structure, purity, and molecular weight. |
Experimental Protocols
Protocol 1: Synthesis of this compound Conjugate
This protocol describes the synthesis of a generic this compound conjugate via a nucleophilic aromatic substitution reaction.
Materials:
-
(R)-4-Fluorothalidomide
-
N-Boc-(pyrrolidin-3-yl)methanamine (or other desired amino-pyrrolidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-4-Fluorothalidomide (1.0 eq).
-
Dissolve the starting material in anhydrous DMSO.
-
Add the N-Boc-protected amino-pyrrolidine derivative (1.1-1.5 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using 5% MeOH in DCM as the mobile phase) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes) to afford the desired this compound conjugate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
Protocol 2: Characterization of the Conjugate
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of the synthesized conjugate and assess its purity.
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Procedure:
-
Dissolve a small sample of the purified conjugate in a suitable solvent (e.g., methanol or DMSO).
-
Inject the sample into the LC-MS system.
-
Analyze the resulting chromatogram for purity and the mass spectrum for the expected molecular ion peak ([M+H]⁺).
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the conjugate.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Procedure:
-
Dissolve an adequate amount of the purified conjugate in the chosen deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of characteristic peaks for both the pomalidomide and pyrrolidine moieties and the disappearance of the fluorine signal from the starting material.
-
Mandatory Visualization
Caption: Pomalidomide binds to CRBN, recruiting IKZF1/3 for ubiquitination and proteasomal degradation.
Caption: Workflow for the synthesis and purification of the this compound conjugate.
References
- 1. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rcsb.org [rcsb.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 14. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. 2024.sci-hub.ru [2024.sci-hub.ru]
Application Notes and Protocols for Cell-Based Assays Using (R)-Pomalidomide-Pyrrolidine PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] (R)-Pomalidomide-pyrrolidine based PROTACs utilize the Cereblon (CRBN) E3 ligase to induce ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] This approach offers a distinct advantage over traditional inhibitors by physically removing the protein, potentially leading to a more profound and durable biological response.[1]
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound PROTACs. The included methodologies, data presentation guidelines, and visualizations are intended to aid researchers in the successful design and execution of their experiments.
Mechanism of Action
The fundamental mechanism of this compound PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
Caption: General workflow of PROTAC-mediated protein degradation.
Quantitative Data Summary
The efficacy of this compound PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize these parameters for various PROTACs targeting different proteins.
| Target Protein | PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| EGFR | Compound 16 | A549 | ~1000 | >90 | [5] |
| HDAC8 | ZQ-23 | Not Specified | 147 | 93 | [6] |
| BET (BRD4) | ARV-825 | Jurkat | < 1 | >95 | [7] |
| ALK | Compound 17 | Karpas 299 | Not Specified | >90 | [8] |
| KRAS G12C | KP-14 | NCI-H358 | ~1250 | Not Specified | [9] |
Note: The experimental conditions and methodologies for determining DC50 and Dmax values may vary between studies, affecting direct comparability.
Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the dose-dependent degradation of a target protein.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
Aspirate the media and wash cells twice with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein and loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
-
Caption: Key steps in the Western Blotting workflow for PROTAC evaluation.
In-Cell Western (ICW) for High-Throughput Screening
Objective: To perform a quantitative immunofluorescence assay in a microtiter plate format for higher throughput screening of PROTACs.
Materials:
-
96-well or 384-well plates
-
3.7% formaldehyde (B43269) solution in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or equivalent)
-
Primary antibodies against the target protein and a normalization control (e.g., α-tubulin)
-
Fluorescently labeled secondary antibodies (e.g., IRDye® secondary antibodies)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with PROTACs in 96-well or 384-well plates as described for the Western blot protocol.
-
Fixation:
-
Discard the media and add 150 µL of 3.7% formaldehyde solution to each well.
-
Incubate for 20 minutes at room temperature.
-
-
Permeabilization:
-
Discard the fixative solution and wash the plate five times with permeabilization buffer, incubating for 5 minutes per wash.
-
-
Blocking: Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation:
-
Discard the blocking buffer and add the primary antibodies (for the target and normalization control) diluted in antibody dilution buffer.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate four times with wash buffer for 5 minutes each.
-
Add the fluorescently labeled secondary antibodies diluted in antibody dilution buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the plate four times with wash buffer.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for the target and normalization control in each well.
-
Normalize the target protein signal to the normalization control signal and calculate the percentage of degradation relative to the vehicle control.
-
Flow Cytometry for Single-Cell Analysis
Objective: To quantify protein levels on a per-cell basis.
Materials:
-
FACS tubes
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Primary antibody against the target protein
-
Fluorescently labeled secondary antibody or fluorescently conjugated primary antibody
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the PROTAC as required and harvest them.
-
Fixation and Permeabilization:
-
Fix the cells using a fixation buffer.
-
Permeabilize the cells with a permeabilization buffer to allow antibody entry for intracellular targets.
-
-
Antibody Staining:
-
Incubate the cells with the primary antibody against the protein of interest.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Analysis:
-
Gate on the cell population of interest.
-
Quantify the mean fluorescence intensity (MFI).
-
Compare the MFI of PROTAC-treated cells to vehicle-treated controls to determine the extent of protein degradation.[10]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of the PROTAC to its target protein in a cellular environment.
Materials:
-
Cells and PROTAC compound
-
PBS and lysis buffer
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
Western blot or ELISA reagents
Protocol:
-
Compound Incubation: Treat intact cells with the PROTAC or vehicle control.
-
Heat Treatment:
-
Transfer the cell suspensions to PCR tubes or a 96-well plate.
-
Heat the cells at a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein by Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
-
Signaling Pathway Analysis
This compound PROTACs can induce downstream signaling events as a consequence of target protein degradation. For example, degradation of oncogenic proteins like EGFR or KRAS can lead to the suppression of pro-survival pathways such as the MAPK/ERK pathway and the induction of apoptosis.[5][9]
MAPK/ERK Signaling Pathway
Degradation of receptor tyrosine kinases (e.g., EGFR) or downstream signaling molecules (e.g., KRAS) can inhibit the phosphorylation cascade of the MAPK/ERK pathway, leading to reduced cell proliferation and survival.
Caption: Inhibition of the MAPK/ERK pathway via PROTAC-mediated degradation.
Apoptosis Induction
The degradation of anti-apoptotic or pro-proliferative proteins can trigger the intrinsic or extrinsic apoptosis pathways, often culminating in the activation of executioner caspases like caspase-3.[5]
Caption: PROTAC-mediated degradation of a target protein leading to apoptosis.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the characterization of this compound PROTACs. By employing a combination of these techniques, researchers can effectively determine the potency, efficacy, and mechanism of action of their PROTAC molecules, thereby accelerating the development of this promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for the Characterization of (R)-Pomalidomide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pomalidomide (B1683931) is a chiral immunomodulatory drug, marketed as a racemic mixture of (R) and (S) enantiomers. The stereochemistry of the molecule can significantly influence its pharmacological and toxicological properties. Therefore, the selective analysis of the (R)-enantiomer is crucial for research, development, and quality control purposes. This document provides detailed application notes and protocols for the analytical characterization of (R)-Pomalidomide, with a focus on chromatographic techniques. While the specific term "(R)-Pomalidomide-pyrrolidine" is not standard, this guide addresses the characterization of the (R)-pomalidomide enantiomer and its potential pyrrolidine-related impurities.
Data Presentation
Table 1: Chiral High-Performance Liquid Chromatography (HPLC) for (R)-Pomalidomide Enantiomeric Separation
| Parameter | Method 1 | Method 2 |
| Column | Daicel-CSP, Chiralpack IA (4.6 x 250 mm, 5 µm)[1][2] | Carboxymethyl-β-Cyclodextrin (as chiral selector in CE)[3] |
| Mobile Phase | Methanol (B129727): Glacial Acetic Acid (499.50 mL: 50 µL)[1][2] | 50 mM Tris-acetate buffer (pH 6.5) containing 15 mM CM-β-CD[3] |
| Flow Rate | 0.8 mL/min[1] | Not Applicable (Capillary Electrophoresis) |
| Detection | UV at 220 nm[1][2] | Not Specified |
| Retention Time (Enantiomer-I) | 8.83 min[1][2] | Not Applicable |
| Retention Time (Enantiomer-II) | 15.34 min[1][2] | Not Applicable |
| Resolution (Rs) | > 1.5 | 4.87[3] |
Table 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Pomalidomide Analysis
| Parameter | Method 1 | Method 2 |
| Column | Kinetex phenyl Hexyl C18 (250 x 4.6 mm, 5 µm)[4] | XTerra RP C18 (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | 0.1 M KH2PO4 (pH 2.5 with o-Phosphoric Acid): Methanol (30:70 v/v)[4] | 0.03M KH2PO4 (pH 3.2 with o-Phosphoric Acid): Acetonitrile (20:80 v/v)[5] |
| Flow Rate | 1.0 mL/min[4] | 0.7 mL/min[5] |
| Detection | UV at 221 nm[4] | UV at 220 nm[5] |
| Retention Time | 4.7 min[4] | 5.219 min[5] |
Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Pomalidomide and Related Substances
| Parameter | Method Details |
| Column | Inertsil ODS-SP (250 mm × 4.6 mm, 5 μm)[6] |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile[6] |
| Ionization | Electrospray Ionization (ESI)[7] |
| Mass Analyzer | Time-of-Flight (TOF)[6] or Tandem Mass Spectrometry (MS/MS)[8] |
| Application | Identification and characterization of process-related impurities and degradation products[6][7] |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Separation of Pomalidomide
This protocol is based on the method described by Kumar et al. (2024) for the separation of pomalidomide enantiomers in human plasma.[1][2]
1. Instrumentation:
-
Agilent HPLC-Infinity 1260 system or equivalent, including an isocratic pump, autosampler, diode array detector, and column oven.[9]
-
Agilent OpenLAB CDS ChemStation software for data acquisition and analysis.[9]
2. Chromatographic Conditions:
-
Column: Daicel-CSP, Chiralpack IA (4.6 x 250 mm, 5 µm).[1][2]
-
Mobile Phase: Prepare by mixing 499.50 mL of methanol with 50 µL of glacial acetic acid.[1][2]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve pomalidomide reference standard in the mobile phase to achieve a desired concentration (e.g., 100 µg/mL).
-
Plasma Sample Preparation (if applicable): Perform liquid-liquid extraction or protein precipitation to extract pomalidomide from the plasma matrix.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes at the specified flow rate.
-
Inject the prepared standard or sample solution.
-
Run the analysis for a sufficient time to allow the elution of both enantiomers (approximately 20 minutes).
-
Identify the peaks corresponding to the two enantiomers based on their retention times (Enantiomer-I: ~8.83 min, Enantiomer-II: ~15.34 min).[1][2]
-
Quantify the (R)-pomalidomide by integrating the peak area and comparing it with a calibration curve.
Protocol 2: RP-HPLC for Pomalidomide Assay
This protocol provides a general method for the quantification of total pomalidomide content.
1. Instrumentation:
-
Waters e2695 separation module with a PDA detector or equivalent.[4]
-
Empower PRO software for data processing.[4]
2. Chromatographic Conditions:
-
Column: Kinetex phenyl Hexyl C18 (250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Prepare a solution of 0.1 M potassium dihydrogen phosphate (B84403) (KH2PO4) in water, adjust the pH to 2.5 with o-phosphoric acid, and mix with methanol in a 30:70 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 221 nm.[4]
-
Injection Volume: 10 µL.[4]
3. Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 20 mg of pomalidomide standard and transfer it to a 200 mL volumetric flask. Add 150 mL of diluent (mobile phase), sonicate to dissolve, and then dilute to the mark with the diluent.[4]
-
Working Standard Solution: Further dilute the stock solution to a suitable concentration within the linear range (e.g., 15-45 µg/mL).[4]
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the working standard solution.
-
Record the chromatogram and measure the peak area. The retention time for pomalidomide should be approximately 4.7 minutes.[4]
-
Calculate the concentration of pomalidomide in samples by comparing their peak areas with that of the standard.
Protocol 3: LC-MS for Impurity Profiling
This protocol outlines a general approach for the identification and characterization of related substances and potential degradation products of pomalidomide.
1. Instrumentation:
-
LC system coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[6]
2. Chromatographic Conditions:
-
Column: Inertsil ODS-SP (250 mm × 4.6 mm, 5 μm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient Elution: A linear gradient program should be developed to ensure the separation of pomalidomide from its impurities.[6]
-
Flow Rate: Typically 0.8-1.0 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Full scan mode for detecting all ions and product ion scan (MS/MS) mode for structural elucidation of specific ions.
-
Accurate Mass Measurement: Crucial for determining the elemental composition of unknown impurities.[6]
4. Procedure:
-
Develop a suitable gradient elution method to achieve good separation of all components.
-
Inject a solution of pomalidomide that has been subjected to stress conditions (e.g., acid, base, oxidation, heat) to generate degradation products.[6]
-
Acquire both full scan and MS/MS data.
-
Identify potential impurities by comparing their mass spectra and fragmentation patterns with known structures or by de novo interpretation.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Validated Chiral Chromatography Method for Enantiomeric Separation of Pomalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Separation of Uncharged Pomalidomide Enantiomers Using Carboxymethyl-β-Cyclodextrin: A Validated Capillary Electrophoretic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Note: Protocols for Assessing Cereblon (CRBN) Engagement by (R)-Pomalidomide-pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-Pomalidomide-pyrrolidine is a ligand for the E3 ubiquitin ligase Cereblon (CRBN), designed for use in Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The pomalidomide (B1683931) moiety of the molecule functions as a "molecular glue" that binds to CRBN, which is the substrate recognition component of the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[3][4] This binding event alters the substrate specificity of CRBN, enabling the recruitment and degradation of neo-substrates.[3] In the context of a PROTAC, the this compound warhead engages CRBN, while the other end of the PROTAC binds to a protein of interest, bringing it into proximity with the E3 ligase machinery for degradation.[5]
Verifying and quantifying the engagement of the pomalidomide-based ligand with CRBN is a critical step in the development and characterization of these PROTACs.[6] This document provides detailed protocols for several key biochemical and cellular assays to assess this target engagement.
Pomalidomide-CRBN Signaling Pathway
Pomalidomide's mechanism of action involves binding to CRBN, which is part of the CRL4^CRBN^ E3 ubiquitin ligase complex (comprising CUL4, DDB1, and RBX1).[7] This binding induces a conformational change in CRBN, creating a new binding surface for neo-substrate proteins such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The CRL4^CRBN^ complex then polyubiquitinates the recruited neo-substrate, marking it for degradation by the 26S proteasome.[5] This degradation leads to downstream anti-proliferative and immunomodulatory effects.[3]
Caption: Pomalidomide-mediated recruitment of neosubstrates to the CRL4-CRBN complex.
Quantitative Data on Pomalidomide-CRBN Engagement
While specific binding data for this compound is not widely published, the binding affinity of its parent compound, pomalidomide, serves as a critical benchmark. The following table summarizes quantitative data from various assays.
| Compound | Binding Affinity (IC50 / Kd) | Assay Method | Reference |
| Pomalidomide | 153.9 nM (IC50) | Fluorescence Polarization | [8] |
| Pomalidomide | ~157 nM (Kd) | Fluorescence Polarization | [9] |
| Pomalidomide | ~2 µM (IC50) | Affinity Bead Competition | [10] |
| Pomalidomide | ~3 µM (IC50) | Fluorescence-based Thermal Shift | [10] |
| Lenalidomide | 268.6 nM (IC50) | Fluorescence Polarization | [8] |
| Lenalidomide | ~1 µM (IC50) | Affinity Bead Competition | [10] |
| Thalidomide | 347.2 nM (IC50) | Fluorescence Polarization | [8] |
| Thalidomide | ~30 µM (IC50) | Fluorescence-based Thermal Shift | [10] |
Experimental Protocols for CRBN Target Engagement
Several robust methods are available to confirm and quantify the interaction between a ligand and CRBN in both biochemical and cellular contexts.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is used to verify target engagement within intact cells.[11] The underlying principle is that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[9] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell samples across a temperature gradient and quantifying the amount of soluble (non-denatured) CRBN, a shift in the melting curve in the presence of the ligand indicates target engagement.[6]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., HEK293T, MM.1S) to approximately 80% confluency. Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.[9]
-
Heating: Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes for each temperature point. Heat the aliquots at different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[6]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[9]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Analysis by Western Blot: Normalize the total protein amount for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific to CRBN. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.[6]
-
Data Interpretation: Quantify the band intensities for CRBN at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble CRBN relative to the non-heated control against temperature. A rightward shift in the melting curve for the ligand-treated sample indicates thermal stabilization and target engagement.[6][9]
NanoBRET™ Target Engagement Assay
Principle: This is a live-cell assay that measures target occupancy in real-time.[12] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. CRBN is expressed as a fusion protein with NanoLuc® luciferase (the BRET donor), and a cell-permeable fluorescent tracer that binds CRBN is used as the energy acceptor.[13][14] When the tracer binds to the NanoLuc®-CRBN fusion, a BRET signal is generated. A test compound that also binds to CRBN will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[13]
Caption: Experimental workflow for the NanoBRET CRBN target engagement assay.
Detailed Protocol:
-
Cell Culture: Seed HEK293 cells stably or transiently expressing a NanoLuc®-CRBN fusion protein in a 96-well or 384-well white assay plate.[12][13] It is recommended to co-express DDB1 to ensure the stability of the complex.[14]
-
Compound Preparation: Prepare serial dilutions of the this compound test compound in the assay medium.
-
Compound Treatment: Add the test compound dilutions to the cells.
-
Tracer Addition: Add a fixed concentration of a cell-permeable fluorescent CRBN tracer (e.g., BODIPY™-lenalidomide) to all wells.[13]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for approximately 2-4 hours to allow the compound to enter the cells and reach binding equilibrium.[12][13]
-
Signal Detection: Add the NanoBRET® substrate (e.g., furimazine) to all wells.[12] Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 450 nm) and one for the acceptor (e.g., 520 nm) using a plate reader equipped for BRET measurements.[13][15]
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.[13]
Fluorescence Polarization (FP) Binding Assay
Principle: FP is a solution-based, biochemical assay that measures the binding of a small molecule to a larger protein.[16] The assay uses a small fluorescently labeled probe (tracer) that binds to purified CRBN protein. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger CRBN protein, its tumbling is restricted, leading to high polarization. A test compound that competes with the tracer for binding to CRBN will displace it, causing a decrease in the measured fluorescence polarization.[16]
Caption: Workflow for a CRBN fluorescence polarization binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Purify recombinant human CRBN protein, preferably as a complex with DDB1 for stability.[5][10]
-
Prepare a fluorescently labeled tracer that binds CRBN (e.g., Bodipy-thalidomide).[8]
-
Prepare serial dilutions of this compound in a suitable assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).[5]
-
-
Assay Procedure:
-
In a black, low-binding microplate (e.g., 384-well), add the assay buffer.
-
Add the test compound dilutions. Include wells for positive control (no compound) and negative control (no CRBN).
-
Add a fixed concentration of the purified CRBN-DDB1 complex to all wells except the negative control.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding reaction to reach equilibrium.[16]
-
Signal Detection: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
Data Analysis: The FP signal is inversely proportional to the amount of tracer displaced by the test compound.[16] Plot the FP signal against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Principle: This protocol is designed to provide evidence for the formation of a PROTAC-induced ternary complex (Target Protein—PROTAC—CRBN) within a cellular context.[17] Co-IP uses an antibody to isolate a specific protein of interest (e.g., CRBN) from a cell lysate. If other proteins are part of a complex with the target protein, they will be pulled down as well. The presence of the PROTAC's other target (the "neo-substrate") in the immunoprecipitate is then detected by Western blotting, confirming the formation of the ternary complex.[17]
Caption: Experimental workflow for Co-Immunoprecipitation of a PROTAC-induced complex.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells expressing both CRBN and the target protein of interest. Treat the cells with the this compound-based PROTAC or a vehicle control for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant.[17]
-
Pre-Clearing: To reduce non-specific binding, incubate the cell lysate with Protein A/G magnetic beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[17]
-
Immunoprecipitation: Add 2-5 µg of a primary antibody against CRBN (or the target protein) to the pre-cleared lysate. As a negative control, use an equivalent amount of a non-specific IgG. Incubate overnight at 4°C with gentle rotation.[17]
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[17]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.[17]
-
Elution: Resuspend the beads in 2X Laemmli sample buffer and boil at 95-100°C for 10 minutes to elute and denature the proteins.[17]
-
Western Blot Analysis: Load the eluted samples and an input control (a small fraction of the initial lysate) onto an SDS-PAGE gel. Perform electrophoresis and transfer to a PVDF membrane. Probe the membrane with primary antibodies against both the target protein and CRBN to confirm their presence in the immunoprecipitated complex.[17]
-
Data Interpretation: A successful Co-IP will show a band for the target protein in the sample where CRBN was immunoprecipitated from PROTAC-treated cells, but not (or to a much lesser extent) in the vehicle-treated or IgG control samples. This demonstrates the PROTAC-dependent interaction between CRBN and the target protein.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Genome-wide screening reveals a role for subcellular localization of CRBN in the anti-myeloma activity of pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [worldwide.promega.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application of (R)-Pomalidomide-pyrrolidine in Cancer Research: A Detailed Guide
(R)-Pomalidomide-pyrrolidine has emerged as a critical tool in modern cancer research, primarily serving as a potent E3 ubiquitin ligase ligand for the development of Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this molecule for targeted protein degradation in oncology.
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs) implicated in cancer progression. This compound functions as the Cereblon (CRBN) E3 ligase-binding moiety of the PROTAC. By linking this pomalidomide (B1683931) derivative to a ligand that binds a specific cancer-related protein, a ternary complex is formed between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2]
The strategic advantage of pomalidomide-based PROTACs lies in their catalytic nature and the potential to target proteins previously considered "undruggable".[2] Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to its predecessor, thalidomide, leading to more efficient ternary complex formation and subsequent protein degradation.[2]
Data Presentation: Efficacy of Pomalidomide-Based PROTACs
The following tables summarize the quantitative data for pomalidomide-based PROTACs targeting key cancer-related proteins.
| PROTAC Target | Compound | Cell Line | IC50 (µM) | DC50 (nM) | Dmax (%) | Reference |
| EGFR | Compound 15 | A549 (Lung Cancer) | 0.22 | 43.4 | Not Reported | [3] |
| Compound 16 | A549 (Lung Cancer) | 0.10 | 32.9 | Not Reported | [3] | |
| HDAC1 | Compound 9 | HCT116 (Colon Cancer) | Not Reported | 550 | >50 | [4] |
| HDAC3 | Compound 9 | HCT116 (Colon Cancer) | Not Reported | 530 | >50 | [4] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to determine the cytotoxic effects of the pomalidomide-based PROTAC and to calculate the IC50 value.[5]
Materials:
-
Cancer cell line of interest
-
96-well clear-bottom cell culture plates
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the diluted compounds to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using appropriate software.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of the target protein following PROTAC treatment and to determine the DC50 and Dmax values.[1]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and treat with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-CRBN).[6]
Materials:
-
Cells expressing the target protein
-
This compound-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) lysis buffer
-
Antibody against the target protein
-
Protein A/G magnetic beads
-
Antibodies for western blotting (anti-target protein, anti-CRBN)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor for a few hours. Lyse the cells using IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads multiple times with IP lysis buffer to remove non-specific binding. Elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the target protein and CRBN to detect the co-immunoprecipitation of CRBN.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pomalidomide-based PROTAC in a mouse model.[7]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Human cancer cell line
-
Matrigel®
-
This compound-based PROTAC
-
Vehicle solution
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells mixed with Matrigel® into the flank of the mice.
-
Tumor Growth Monitoring and Randomization: Monitor tumor growth using calipers. Once tumors reach a specific volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
PROTAC Administration: Administer the PROTAC or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation:
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, tumors can be excised for further analysis (e.g., western blotting to confirm target protein degradation).
-
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to evaluate the anti-tumor efficacy of the PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Linker Strategies for (R)-Pomalidomide-Pyrrolidine Based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. (R)-Pomalidomide, a potent binder of the Cereblon (CRBN) E3 ligase, is a frequently utilized component in PROTAC design. The pyrrolidine (B122466) moiety often serves as a key structural element within the linker or as an attachment point, influencing the physicochemical properties and biological activity of the resulting PROTAC.
The linker is a critical determinant of a PROTAC's success, profoundly impacting its ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] This application note provides a detailed overview of linker strategies for (R)-Pomalidomide-pyrrolidine based PROTACs, including a summary of quantitative data, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways.
Data Presentation: Impact of Linker Strategies
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data for pomalidomide-based PROTACs, illustrating the impact of different linker strategies on their ability to degrade specific protein targets.
| PROTAC Compound | Target Protein | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK Degraders | |||||||
| NC-1 | BTK | Alkyl Chain | ~16 | 2.2 | 97 | Mino | [2] |
| IR-1 | BTK | Acrylamide | ~16 | <10 | ~90 | Mino | [2] |
| RC-3 | BTK | Cyano-acrylamide | ~16 | <10 | ~90 | Mino | [2] |
| HDAC8 Degrader | |||||||
| ZQ-23 | HDAC8 | Not Specified | Not Specified | 147 | 93 | Not Specified | [3][4] |
| ALK Degraders | |||||||
| MS4078 (C4-alkyne) | ALK | Alkyl-alkyne | Not Specified | ~50 | >90 | SU-DHL-1 | [5] |
| dALK-2 (C5-alkyne) | ALK | Alkyl-alkyne | Not Specified | ~10 | >95 | SU-DHL-1 | [5] |
Table 1: Comparative Degradation Efficacy of Pomalidomide-Based PROTACs. This table highlights the degradation potency and maximal degradation of various PROTACs, demonstrating the influence of linker composition and attachment point.
Signaling Pathways
Understanding the signaling pathways in which the target proteins are involved is crucial for elucidating the downstream consequences of their degradation. Below are diagrams of key signaling pathways targeted by pomalidomide-based PROTACs.
Experimental Protocols
Synthesis of this compound Linker Intermediate
This protocol describes a general method for synthesizing a pomalidomide (B1683931) derivative with a linker ready for conjugation to a POI ligand. For instance, the synthesis of pomalidomide-C5-azide is a common strategy that introduces a versatile handle for "click chemistry".[6]
Materials:
-
Pomalidomide
-
Potassium carbonate (K2CO3)
-
Sodium azide (B81097) (NaN3)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Alkylation: To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).[6]
-
Stir the reaction mixture at 60 °C for 12 hours.[6]
-
After cooling to room temperature, dilute the reaction with water and extract with DCM three times.[6]
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.[6]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography to yield N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[6]
-
Azidation: To a solution of the brominated intermediate (1.0 eq) in DMF, add sodium azide (3.0 eq).[6]
-
Stir the reaction mixture at 60 °C for 6 hours.[6]
-
After cooling, dilute with water and extract with DCM three times.[6]
-
Wash the combined organic layers with water and brine, dry over Na2SO4, filter, and concentrate.[6]
-
Purify by silica gel column chromatography to obtain the pomalidomide-linker-azide intermediate.[6]
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a standard method to quantify the degradation of a target protein.[7]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 18-24 hours).[7]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[7]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[7]
-
Immunoblotting: Block the membrane for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (against the POI and loading control) overnight at 4°C.[7]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection and Analysis: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal with an imaging system.[7]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[5]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[5]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.[5] The proteasome inhibitor will block degradation, leading to the accumulation of ubiquitinated protein.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.[5]
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody against the target protein to capture the POI and any bound ubiquitin.
-
Use Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
Western Blotting: Elute the proteins from the beads and run them on an SDS-PAGE gel.
-
Perform a Western blot as described above, but probe the membrane with an anti-ubiquitin antibody.
-
Analysis: An increase in the high-molecular-weight smear (indicating poly-ubiquitination) in the PROTAC and MG132 co-treated sample compared to the control confirms that the PROTAC induces ubiquitination of the target protein.
Conclusion
The rational design of the linker is paramount to the success of this compound based PROTACs. A systematic approach involving the synthesis and evaluation of libraries with varied linker lengths, compositions (e.g., PEG, alkyl chains), and attachment points is essential for optimizing degradation potency and selectivity. The protocols and data presented here provide a framework for researchers to develop and characterize novel PROTACs for therapeutic applications.
References
- 1. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of (R)-Pomalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931) is a potent immunomodulatory agent approved for the treatment of multiple myeloma. It exists as a racemic mixture of (R)- and (S)-enantiomers. The compound of interest, (R)-Pomalidomide-pyrrolidine, is a derivative of the (R)-enantiomer of Pomalidomide and functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a valuable component for the development of Proteolysis Targeting Chimeras (PROTACs)[1]. While specific in vivo studies on this compound are not yet publicly available, this document provides a comprehensive overview of the in vivo pharmacology of the closely related parent compound, (R)-Pomalidomide, and general protocols for conducting in vivo studies with Pomalidomide analogs. This information serves as a foundational guide for researchers designing preclinical studies for novel Pomalidomide-based compounds.
Mechanism of Action
Pomalidomide exerts its pleiotropic anti-cancer effects primarily through its interaction with the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex[2][][4]. The binding of Pomalidomide to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[2][4][5]. The degradation of these transcription factors, which are essential for myeloma cell survival, results in direct anti-proliferative and pro-apoptotic effects on tumor cells[][6].
Furthermore, the degradation of Ikaros and Aiolos in T cells leads to immunomodulatory effects, including T cell and Natural Killer (NK) cell activation and enhanced production of interleukin-2 (B1167480) (IL-2)[4][5][7]. Pomalidomide also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels[][4].
Pharmacokinetic Data of (R)-Pomalidomide
Pharmacokinetic studies in monkeys have shown differences in the disposition of the (R)- and (S)-enantiomers of Pomalidomide. In monkeys, the in vivo elimination rate of the isomers is higher than their interconversion rate, leading to differential exposure.[8]
Table 1: Pharmacokinetic Parameters of (R)- and (S)-Pomalidomide in Monkeys
| Parameter | (R)-Pomalidomide | (S)-Pomalidomide |
| Exposure Ratio (R vs. S) | 1.72-fold higher | 1.55-fold lower |
Note: Data is derived from a study in monkeys where the elimination rate exceeded the R-/S- interconversion rate. In humans, rapid interconversion leads to comparable exposure of both enantiomers.[8]
Experimental Protocols
The following are generalized protocols for in vivo studies of Pomalidomide analogs, based on methodologies from published research. These should be adapted and optimized for the specific compound and animal model being used.
In Vivo Efficacy Study in a Multiple Myeloma Xenograft Model
This protocol outlines a typical efficacy study in an immunodeficient mouse model bearing a human multiple myeloma cell line.
Materials:
-
(R)-Pomalidomide analog
-
Vehicle for formulation (e.g., 0.5% carboxymethylcellulose)
-
Immunodeficient mice (e.g., 6-8 week old female SCID or NSG mice)
-
Human multiple myeloma cell line (e.g., MM.1S)
-
Matrigel (optional, for cell implantation)
-
Calipers for tumor measurement
-
Standard animal housing and husbandry equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture human multiple myeloma cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend in sterile PBS or a mixture of PBS and Matrigel.
-
Inject cells (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
Prepare a fresh formulation of the (R)-Pomalidomide analog in the chosen vehicle on each day of dosing.
-
Administer the compound or vehicle control to the respective groups via the desired route (e.g., oral gavage) at the predetermined dose and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of significant toxicity (e.g., >20% body weight loss).
-
At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze for western blot, fix in formalin for immunohistochemistry).
-
Pharmacokinetic Study in Rodents
This protocol provides a framework for determining the basic pharmacokinetic profile of an (R)-Pomalidomide analog in rats or mice.
Materials:
-
(R)-Pomalidomide analog
-
Vehicle for formulation
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Cannulated animals (optional, for serial blood sampling)
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
Fast animals overnight before dosing.
-
Administer a single dose of the (R)-Pomalidomide analog via the intended clinical route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
For sparse sampling, use 3-4 animals per time point. For serial sampling, use cannulated animals.
-
Place blood samples into anticoagulant-treated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the (R)-Pomalidomide analog in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
-
Conclusion
While in vivo data for this compound is not yet available, the information on its parent enantiomer, (R)-Pomalidomide, and the general protocols provided herein offer a solid foundation for researchers to design and execute preclinical studies. The provided methodologies for efficacy and pharmacokinetic assessment are critical steps in the evaluation of novel Pomalidomide-based therapeutics and PROTACs. It is imperative to adapt and validate these protocols for the specific compound and research question at hand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 4. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Pomalidomide Works to Kill Multiple Myeloma - HealthTree for Multiple Myeloma [healthtree.org]
- 7. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Degradation Efficiency of PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1][2][3] They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the 26S proteasome.[1][3][4] This mechanism of action, which results in the physical removal of the target protein, distinguishes PROTACs from traditional inhibitors that merely block a protein's function.[1] The effectiveness of a PROTAC is primarily assessed by its ability to degrade the target protein, which is quantified by key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][5]
This document provides detailed protocols for essential experiments to determine the degradation efficiency of PROTACs, including Western Blotting for protein quantification, and methods for calculating DC50 and Dmax.
Signaling Pathways and Experimental Workflows
To understand the mechanism of PROTACs, it is crucial to visualize the signaling pathway they hijack and the general workflow for their evaluation.
PROTAC-Mediated Protein Degradation Pathway
PROTACs are composed of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[4][6]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Determining Degradation Efficiency
The process of evaluating a PROTAC's degradation efficiency typically involves cell treatment, protein extraction, quantification of protein levels, and data analysis to determine key degradation parameters.
Caption: Workflow for determining PROTAC degradation efficiency.
Key Performance Parameters
The efficacy of a PROTAC is primarily determined by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[1]
-
Dmax: The maximum percentage of protein degradation achieved.[1]
These values are typically determined by treating cells with a range of PROTAC concentrations and measuring the remaining protein levels.
Quantitative Data Summary
The following table summarizes hypothetical data for a PROTAC targeting Protein X in a specific cell line.
| PROTAC Concentration (nM) | % Protein X Remaining (vs. Vehicle) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 1 | 85 | 15 |
| 10 | 55 | 45 |
| 50 | 20 | 80 |
| 100 | 15 | 85 |
| 500 | 18 | 82 |
| 1000 | 25 | 75 |
Derived Parameters:
-
DC50: Approximately 12 nM
-
Dmax: 85%
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
Western blotting is a widely used technique to quantify the levels of a target protein following PROTAC treatment.[1]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.[1]
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.[1]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[1]
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[7]
-
Run the gel to separate the proteins by size.[1]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]
-
Wash the membrane three times with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.[1]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
-
Protocol 2: Determination of DC50 and Dmax
Methodology:
-
Data Collection:
-
Perform a Western blot as described in Protocol 1 using a range of PROTAC concentrations.
-
Quantify the normalized band intensities for the target protein at each concentration.
-
-
Data Analysis:
-
Calculate the percentage of the remaining target protein for each PROTAC concentration relative to the vehicle control (100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.[5]
-
Fit the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism).
-
The DC50 is the concentration at which the curve passes through 50% of the maximum response.
-
The Dmax is the maximum percentage of degradation observed, which corresponds to the bottom plateau of the dose-response curve.
-
Protocol 3: Kinetic Analysis of Protein Degradation
Methodology:
-
Time-Course Experiment:
-
Treat cells with a fixed, effective concentration of the PROTAC (e.g., a concentration at or above the DC50).
-
Harvest cells at multiple time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours).
-
Perform Western blotting to determine the level of the target protein at each time point.
-
-
Data Analysis:
-
Quantify the percentage of remaining protein at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining protein against time.
-
This kinetic profile provides insights into the rate of degradation and the duration of the PROTAC effect.[8][9] More advanced kinetic parameters, such as the degradation rate constant (kdeg), can be derived from this data.
-
Orthogonal Methods for Validation
To ensure the reliability of the degradation data, it is recommended to use orthogonal methods for validation.[10]
-
HiBiT/NanoBRET Assay: This luminescence-based method allows for real-time, quantitative monitoring of protein degradation in live cells by tagging the target protein with a small peptide (HiBiT).[10][11]
-
Mass Spectrometry (MS)-based Proteomics: This unbiased approach can quantify changes in the entire proteome, confirming the degradation of the target protein and assessing the selectivity of the PROTAC.[10][12]
-
ELISA: An antibody-based method that can provide a quantitative readout of protein levels.[]
Conclusion
The protocols and methods outlined in this document provide a comprehensive framework for the systematic evaluation of PROTAC degradation efficiency. By employing these techniques, researchers can accurately determine key parameters such as DC50 and Dmax, characterize the kinetics of degradation, and validate their findings using orthogonal assays. This rigorous approach is essential for the successful development of novel and effective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: (R)-Pomalidomide-pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (R)-Pomalidomide-pyrrolidine.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Buffers
Question: I am observing a precipitate after diluting my DMSO stock solution of this compound into my aqueous experimental buffer (e.g., PBS, cell culture media). What is causing this and how can I resolve it?
Answer:
This is a common issue arising from the low aqueous solubility of pomalidomide (B1683931) and its analogs. The high concentration of the compound in the DMSO stock solution crashes out when introduced to the aqueous environment where its solubility is significantly lower.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Optimize the Dilution Method:
-
Rapid Mixing: Ensure vigorous and immediate mixing upon adding the DMSO stock to the aqueous buffer to facilitate rapid dispersion and minimize localized high concentrations that promote precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, slightly increasing the percentage of DMSO in the final solution (e.g., from 0.1% to 0.5%) can help maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays.
-
Utilize a Different Co-solvent: Consider using other water-miscible organic solvents like ethanol (B145695) for stock solutions, although DMSO is generally the most common.
-
Employ Solubility Enhancement Techniques: For experiments requiring higher concentrations, refer to the detailed protocols below for methods such as cyclodextrin (B1172386) complexation or the preparation of solid dispersions.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Question: My experimental results with this compound are highly variable between experiments. Could this be related to solubility?
Answer:
Yes, poor solubility is a frequent cause of irreproducible results. If the compound is not fully dissolved, the actual concentration in solution can vary significantly between experiments, leading to inconsistent biological effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and other pomalidomide analogs. Pomalidomide is soluble in DMSO at concentrations of approximately 15-50 mg/mL.[2][3]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Once in solution, it is recommended to use within one month to prevent loss of potency.[3] Aqueous solutions are not recommended for storage for more than one day.[2]
Q4: Can I use sonication to dissolve this compound?
A4: Gentle sonication can be used to aid in the dissolution of the compound in an organic solvent. However, for preparing aqueous solutions from a stock, vigorous mixing is generally preferred over sonication, which can sometimes induce precipitation.
Q5: Will improving the solubility of this compound affect its biological activity?
A5: The primary goal of solubility enhancement is to increase the concentration of the compound in its active, dissolved state. As long as the chosen method (e.g., cyclodextrin complexation) does not chemically modify the this compound molecule, its intrinsic biological activity should not be affected. In fact, by ensuring the compound is in solution, you are more likely to observe its true biological effects.
Quantitative Solubility Data
The following table summarizes the available solubility data for pomalidomide, the parent compound of this compound. The data for this compound is estimated based on the properties of pomalidomide and the addition of the pyrrolidine (B122466) moiety.
| Compound | Solvent | Temperature | Solubility | Reference |
| Pomalidomide | Aqueous Buffer (pH independent) | Not Specified | ~0.01 mg/mL | [1] |
| Pomalidomide | DMSO | Not Specified | ~15 mg/mL | [2] |
| Pomalidomide | DMSO | Not Specified | Soluble to 50 mg/mL | [3] |
| Pomalidomide | 1:6 DMSO:PBS (pH 7.2) | Not Specified | ~0.14 mg/mL | [2] |
| Pomalidomide | Acetone + Ethanol Mixtures | 278.15 - 318.15 K | Varies with solvent ratio and temperature | [4] |
| Pomalidomide | Acetone + Isopropanol Mixtures | 278.15 - 318.15 K | Varies with solvent ratio and temperature | [4] |
| Pomalidomide | Ethyl Acetate + Ethanol Mixtures | 278.15 - 318.15 K | Varies with solvent ratio and temperature | [4] |
| Pomalidomide | Ethyl Acetate + Isopropanol Mixtures | 278.15 - 318.15 K | Varies with solvent ratio and temperature | [4] |
| This compound (Estimated) | Aqueous Buffer | Room Temperature | < 0.1 mg/mL | N/A |
| This compound (Estimated) | DMSO | Room Temperature | ≥ 10 mg/mL | N/A |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol determines the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In the 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Transfer a small volume (e.g., 2 µL) of each DMSO concentration into wells containing a larger volume (e.g., 198 µL) of the aqueous buffer.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant to determine the concentration of the dissolved compound against a standard curve.
Protocol 2: Improving Solubility with Sulfobutylether-β-cyclodextrin (SBE-β-CD)
This method utilizes a cyclodextrin to form an inclusion complex with this compound, enhancing its aqueous solubility.
Materials:
-
This compound
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Orbital shaker
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of SBE-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of this compound to each SBE-β-CD solution.
-
Vortex each solution vigorously for 1-2 minutes.
-
Place the solutions on an orbital shaker at room temperature for 24-48 hours to reach equilibrium.
-
After shaking, centrifuge the solutions at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.
-
The solubility of this compound in each SBE-β-CD solution can then be determined.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This technique disperses the drug in a hydrophilic carrier matrix at a molecular level to improve its dissolution rate.
Materials:
-
This compound
-
A water-soluble carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, polyethylene (B3416737) glycol (PEG) 6000)
-
A common solvent that dissolves both the compound and the carrier (e.g., methanol, ethanol)
-
Rotary evaporator
Procedure:
-
Accurately weigh this compound and the chosen carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both components completely in a suitable volume of the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
The resulting powder can be used for dissolution studies or in the preparation of other formulations.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for working with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome the off-target effects associated with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of pomalidomide-based PROTACs?
A1: The most well-documented off-target effect of pomalidomide-based PROTACs is the unintended degradation of zinc-finger (ZF) transcription factors.[1][2] Pomalidomide (B1683931), as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, can recruit these "neosubstrates" for degradation, independent of the PROTAC's intended target protein.[3][4] Commonly degraded neosubstrates include IKZF1 (Ikaros) and IKZF3 (Aiolos).[3][5]
Q2: How can I reduce the off-target degradation of zinc-finger proteins?
A2: A primary strategy is to modify the pomalidomide scaffold. Research has shown that attaching the linker at the C5 position of the pomalidomide's phthalimide (B116566) ring, instead of the C4 position, can sterically hinder the interaction with ZF proteins, thus reducing their degradation.[1][2][6][7] This C5 modification has been shown to improve the selectivity of the PROTAC while maintaining on-target degradation.[1][7]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[3][8][9] This occurs because at excessive concentrations, the PROTAC forms non-productive binary complexes (either with the target protein or the E3 ligase) instead of the productive ternary complex (target protein-PROTAC-E3 ligase).[3][9] These non-productive binary complexes might contribute to off-target degradation by allowing the PROTAC-E3 ligase complex to interact with and degrade other proteins.[3]
Q4: How do I choose the optimal concentration for my pomalidomide-based PROTAC experiment?
A4: It is crucial to perform a full dose-response curve to determine the optimal concentration range for maximal degradation (Dmax) and the half-maximal degradation concentration (DC50).[3][9] This will help you identify the concentration that maximizes on-target degradation while minimizing off-target effects and avoiding the hook effect.[3]
Troubleshooting Guides
Problem 1: High levels of off-target protein degradation observed.
-
Possible Cause: The pomalidomide moiety is recruiting neosubstrates for degradation.
-
Troubleshooting Steps:
-
Confirm Off-Target Degradation: Use Western blotting to confirm the degradation of known pomalidomide neosubstrates (e.g., IKZF1, ZFP91).[2] For a comprehensive analysis, perform quantitative mass spectrometry-based proteomics to identify all degraded proteins.[10]
-
Optimize PROTAC Concentration: Perform a dose-response experiment to find a concentration that maximizes on-target degradation while minimizing off-target effects.[3]
-
Modify the PROTAC Design: If significant off-target degradation persists, consider redesigning the PROTAC. Synthesize a version with the linker attached to the C5 position of the pomalidomide.[1][2]
-
Consider an Alternative E3 Ligase: If pomalidomide-related off-targets are unavoidable, explore using a PROTAC that recruits a different E3 ligase, such as VHL.[3]
-
Problem 2: Reduced on-target degradation after modifying the PROTAC for better selectivity.
-
Possible Cause: The modification has negatively impacted the formation or stability of the productive ternary complex for the intended target.
-
Troubleshooting Steps:
-
Assess Ternary Complex Formation: Utilize biophysical assays such as NanoBRET™ or Isothermal Titration Calorimetry (ITC) to evaluate the formation and stability of the ternary complex with the modified PROTAC.[11][12][13]
-
Optimize the Linker: The length and composition of the linker are critical for productive ternary complex formation.[2] Synthesize a library of PROTACs with varying linker lengths and compositions to identify an optimal design that restores on-target activity.
-
Evaluate Cell Permeability: Ensure the modified PROTAC can efficiently enter the cells. Assess cell permeability using appropriate assays.
-
Problem 3: A "hook effect" is observed in the dose-response curve.
-
Possible Cause: At high concentrations, the PROTAC is forming non-productive binary complexes.
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Analysis: Use a broad range of concentrations to fully characterize the bell-shaped curve and identify the optimal concentration for your experiments.[9]
-
Use Lower Concentrations: For subsequent experiments, use concentrations at or near the optimal degradation concentration identified from the dose-response curve.
-
Analyze Ternary Complex Formation: Use biophysical assays to correlate the degradation profile with ternary complex formation at different PROTAC concentrations.[11][14]
-
Data Presentation
Table 1: Comparison of On-Target and Off-Target Degradation by Pomalidomide-Based PROTACs with C4 vs. C5 Linker Attachment
| PROTAC Modification | Target Protein | Cell Line | On-Target DC50 (nM) | Off-Target Protein | % Off-Target Degradation at 1 µM | Reference |
| C4-alkyne | ALK | SU-DHL-1 | 50 | ZFP91 | 80% | [1] |
| C5-alkyne | ALK | SU-DHL-1 | 10 | ZFP91 | 20% | [1] |
Data is illustrative and based on published findings. Actual values may vary depending on the specific PROTAC, target, and experimental conditions.
Table 2: Representative Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFRWT | A549 | 32.9 | >90% | [15] |
| Pomalidomide | Aiolos | MM-1S | 8.7 | >95% | [16] |
| TL 12-186 | IKZF1 | MM1S | Not Reported | 88.47% | [4] |
| TL 12-186 | IKZF3 | MM1S | Not Reported | 98.83% | [4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cultured cells following treatment with a pomalidomide-based PROTAC.[17][18]
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the target protein, a known off-target protein (e.g., IKZF1), and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target and off-target protein signals to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the results to determine DC50 and Dmax values.
-
Protocol 2: Global Proteomics Analysis by Quantitative Mass Spectrometry
This protocol provides a workflow for identifying both on-target and off-target protein degradation events using quantitative mass spectrometry.[10][19]
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control.
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Peptide Labeling (e.g., TMT):
-
Label the peptides from each condition with isobaric tags (e.g., Tandem Mass Tags) according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.
-
Identify proteins with a statistically significant decrease in abundance in the PROTAC-treated samples compared to the control as potential degradation targets.
-
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for high off-target degradation.
Caption: General experimental workflow for PROTAC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. jove.com [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for (R)-Pomalidomide-pyrrolidine PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the linker length of (R)-Pomalidomide-pyrrolidine Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a this compound PROTAC and why is its length so critical?
A1: The linker in a PROTAC is a crucial component that connects the (R)-Pomalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and the pyrrolidine-based ligand, which binds to the target protein of interest (POI).[][2][3][4] Its primary function is to enable the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][3][4] The length of the linker is critical because it dictates the spatial arrangement and proximity of the POI and CRBN within this complex.[][2][5] An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein.[6]
-
Too short of a linker can cause steric hindrance, preventing the formation of a productive ternary complex.[2][6][7]
-
Too long of a linker may result in an entropically unfavorable complex or lead to unproductive binding geometries where ubiquitination cannot occur efficiently.[2][6][7] It can also contribute to the "hook effect," where degradation efficiency decreases at high PROTAC concentrations.[2][5]
Q2: What are the most common types of linkers used for Pomalidomide-based PROTACs?
A2: The most common linker strategies for Pomalidomide-based PROTACs involve polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[2]
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[2][6] The ether oxygens in the PEG chain can also act as hydrogen bond acceptors, potentially influencing the conformation of the PROTAC.[2]
-
Alkyl Linkers: These are more hydrophobic and, while synthetically simple, may lead to lower solubility of the final PROTAC.[2]
The choice between a PEG and an alkyl linker often depends on the properties of the target protein and the warhead being used.[2]
Q3: What is the "hook effect" and how can linker design help mitigate it?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[5][8][9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC:Target Protein or PROTAC:E3 Ligase) rather than the productive ternary complex required for degradation.[2][5][8] A well-designed linker can help mitigate the hook effect by enhancing the stability and cooperativity of the ternary complex.[8] A more rigid linker, for instance, can pre-organize the PROTAC in a conformation that favors the formation of the ternary complex.[8]
Q4: Is there a universal "optimal" linker length for this compound PROTACs?
A4: No, there is no universal optimal linker length. The ideal length must be empirically determined for each specific target protein.[6] However, studies on various Pomalidomide-based PROTACs have shown that linkers ranging from 15 to 17 atoms often exhibit high efficacy.[6] For example, in the development of p38α degraders, a minimum linker length of 15 atoms was necessary for good activity, with the optimal length being 16-17 atoms.[6]
Troubleshooting Guide
Problem 1: My this compound PROTAC shows high binding affinity to both the target protein and CRBN in binary assays, but it fails to induce target degradation in cells.
This is a common challenge that often points to issues with the formation of a productive ternary complex.
| Potential Linker-Related Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[8] Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG and alkyl chains of different lengths).[9] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible.[8] Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to study ternary complex formation and stability.[9] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[8] Consider incorporating more hydrophilic linkers, such as PEG, to improve solubility and permeability.[2] |
Problem 2: I am observing a significant "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
| Potential Linker-Related Cause | Troubleshooting Steps |
| Suboptimal Ternary Complex Stability | The linker may not be promoting positive cooperativity in the formation of the ternary complex.[8] |
| Excessive Linker Flexibility | A highly flexible linker can lead to a higher entropic penalty upon binding, potentially destabilizing the ternary complex.[3] |
| Linker Design and Cooperativity | Design linkers that can form favorable interactions within the ternary complex to enhance its stability. A more rigid linker might pre-organize the PROTAC for more effective ternary complex formation.[8] |
Quantitative Data Summary
The following tables summarize quantitative data for Pomalidomide-based PROTACs, highlighting the impact of linker length and composition on their degradation efficiency (DC50 and Dmax) and anti-proliferative activity (IC50). Note: The specific target proteins and cell lines may vary, making direct comparisons challenging. However, these data provide valuable insights into general trends.
Table 1: Effect of Linker Length on BTK Degradation by Pomalidomide-Based PROTACs [4]
| PROTAC | Linker Composition | Linker Length (atoms) | Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 1 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| MT-809 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
| Compound A | PEG-based | 8 | C4 | Inactive | - | Namalwa |
Key Observation: A change in the pomalidomide (B1683931) attachment point from C4 to C5 dramatically improves the degradation potency of BTK PROTACs. With a C5 attachment, both 8- and 12-atom linkers lead to highly potent degraders.[4]
Table 2: Effect of Linker Length on p38α/β Degradation by Pomalidomide-Based PROTACs [6]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) for p38α | Dmax (%) for p38α |
| PROTAC 1 | PEG-based | 8 | >1000 | <10 |
| PROTAC 2 | PEG-based | 15 | ~100 | ~80 |
| PROTAC 3 | PEG-based | 16 | ~25 | >95 |
| PROTAC 4 | PEG-based | 17 | ~30 | >95 |
Key Observation: This data highlights an optimal linker length window (16-17 atoms) for this specific PROTAC series, with shorter linkers showing significantly reduced or no degradation.[6]
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This assay is the primary method to confirm and quantify PROTAC-induced degradation of the target protein.[10]
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound PROTAC for a specified period (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).[10][11]
-
Cell Lysis: Wash cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[11]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.[9][11]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[11]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[11][12]
Protocol 2: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This assay is used to determine the effect of the PROTAC on cell proliferation and to calculate the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[5]
-
Compound Treatment: Treat the cells with a serial dilution of each PROTAC linker variant for a specified time (e.g., 72 hours).[5]
-
Reagent Addition: Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.[5]
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by fitting the data to a dose-response curve.[5]
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: Troubleshooting decision tree for linker optimization.
References
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: (R)-Pomalidomide-pyrrolidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (R)-Pomalidomide-pyrrolidine and related structures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing Pomalidomide-pyrrolidine derivatives?
A1: A prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and a suitable pyrrolidine-containing amine.[1] This approach is often favored for creating derivatives for use in applications like proteolysis-targeting chimeras (PROTACs).[1][2]
Q2: What are the critical parameters to control during the SNAr reaction to ensure high yield and purity?
A2: Key parameters include the choice of solvent, reaction temperature, and the nature of the amine nucleophile (primary vs. secondary). The solvent plays a crucial role in minimizing side reactions, while temperature affects the reaction rate and impurity profile.[3]
Q3: Is racemization a concern during the synthesis of this compound?
A3: Pomalidomide (B1683931) possesses a chiral center at the 3-position of the piperidine-2,6-dione ring. While the synthesis can be designed to be stereospecific, there is a potential for racemization, especially under certain conditions. It is crucial to use chiral analysis methods, such as chiral HPLC, to verify the enantiomeric purity of the final product.[4][5][6][7]
Q4: What are the typical impurities encountered in the synthesis of Pomalidomide-pyrrolidine?
A4: Impurities can arise from starting materials, side reactions, or degradation. A common byproduct, particularly when using DMF as a solvent in the SNAr reaction, is a dimethylamine-containing adduct.[3] Other potential impurities can include unreacted starting materials and products from competing side reactions like nucleophilic acyl substitution.[8] A study has focused on the synthesis and characterization of potential impurities such as benzyldione, 5-amino, desamino, and nitrodione impurities.[9]
Troubleshooting Guide
Problem 1: Low Reaction Yield
Symptoms:
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The isolated yield of the desired this compound product is significantly lower than expected.
-
TLC or LC-MS analysis of the crude reaction mixture shows a large amount of unreacted starting material (4-fluorothalidomide).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent Choice | DMF, a commonly used solvent, can lead to the formation of a dimethylamine (B145610) byproduct, reducing the yield of the desired product.[3] Solution: Switch to DMSO, which has been shown to be a superior solvent for this SNAr reaction, leading to higher yields and fewer byproducts.[3] |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures, leading to incomplete conversion. |
| Poor Nucleophilicity of the Amine | The pyrrolidine-containing amine may not be sufficiently nucleophilic under the reaction conditions. |
Problem 2: Presence of a Major Impurity in the Crude Product
Symptoms:
-
NMR or LC-MS analysis of the crude product shows a significant peak corresponding to an unknown byproduct.
-
The impurity is difficult to separate from the desired product by standard column chromatography.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| DMF-Related Byproduct Formation | When using DMF as a solvent, a competitive reaction with dimethylamine (formed from DMF decomposition or as an impurity) can occur, leading to the formation of a dimethylamine-substituted byproduct.[3] |
| Competing Nucleophilic Acyl Substitution | The amine nucleophile can attack the carbonyl group of the phthalimide (B116566) ring, leading to ring-opening and the formation of an undesired amide byproduct. This can be a cryptic impurity that co-elutes with the desired product.[8] |
Problem 3: Difficulty in Product Purification and Isolation
Symptoms:
-
The product is difficult to crystallize from common solvent systems.
-
The isolated product has low purity (<95%) even after chromatography.
-
The final product contains residual high-boiling point solvents (e.g., DMSO, DMF).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Recrystallization Solvent System | The chosen solvent system is not effective for removing specific impurities or for inducing crystallization. |
| Residual High-Boiling Point Solvents | Solvents like DMSO and DMF are difficult to remove under standard vacuum drying. |
Data Presentation
Table 1: Comparison of Solvents for the SNAr Reaction of 4-Fluorothalidomide with Amines
| Solvent | Primary Amine Product Yield (%) | Secondary Amine Product Yield (%) | Notes |
| 1,4-Dioxane | 9 | 37 | Low yields for both primary and secondary amines. |
| DCE | 8 | 26 | Low yields observed. |
| DMF | 37 | 87 | Significant formation of dimethylamine byproduct observed with primary amines.[3] |
| DMSO | 54 | 94 | Superior solvent with higher yields and no observed dimethylamine byproduct. [3] |
| MeCN | 21 | 87 | Moderate to good yields. |
| iPrOH | 13 | 54 | Moderate yields. |
Yields are based on a model system and may vary depending on the specific pyrrolidine (B122466) derivative used.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pomalidomide-Pyrrolidine Derivative via SNAr Reaction
-
To a solution of 4-fluorothalidomide (1 equivalent) in DMSO (0.2 M concentration) is added the desired (R)-pyrrolidine amine derivative (1.1 equivalents).
-
N,N'-Diisopropylethylamine (DIPEA) (3.0 equivalents) is then added to the reaction mixture.
-
The reaction mixture is heated to the appropriate temperature (typically 90 °C for secondary amines and 130 °C for primary amines) and stirred for 16 hours or until reaction completion is observed by TLC or LC-MS.[3]
-
After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and then dried under vacuum to yield the crude product.
Protocol 2: Recrystallization of Pomalidomide
-
Dissolve the crude pomalidomide (10 g) in dimethylsulfoxide (40 ml) by heating to 60-65 °C.[10]
-
Cool the solution to 25-30 °C.
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While stirring, add acetone (B3395972) (40 ml) to the solution.
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After stirring for 30 minutes, slowly add methanol (B129727) (40 ml).
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Continue stirring the resulting mixture for one to two hours.
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Collect the solid by filtration, wash with a 1:1 (v/v) mixture of methanol and acetone (10 ml), and suck dry.
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Dry the purified product under vacuum at 55-60 °C to a constant weight. This process can yield pomalidomide with a purity greater than 99.7%.[10]
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Caption: A simplified experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Validated Chiral Chromatography Method for Enantiomeric Separation of Pomalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous separation and quantification of pomalidomide chiral impurity using reversed phase–ultra-high-performance liquid chromatography method - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
Technical Support Center: Overcoming Resistance to Pomalidomide-Based Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pomalidomide-based degraders. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a pomalidomide-based degrader?
A2: Pomalidomide-based degraders, such as Proteolysis Targeting Chimeras (PROTACs), function by co-opting the body's own ubiquitin-proteasome system.[1] The pomalidomide (B1683931) component of the degrader binds to the Cereblon (CRBN) E3 ubiquitin ligase.[2] The other end of the degrader binds to the target protein of interest. This dual binding forms a ternary complex, bringing the target protein in close proximity to the E3 ligase, which then tags the target protein with ubiquitin.[1] This polyubiquitination marks the target protein for degradation by the proteasome.[1]
Q2: What are the most prevalent mechanisms of resistance to pomalidomide-based degraders?
A2: Resistance to pomalidomide-based degraders can arise from several factors. The most common mechanisms involve alterations to the E3 ligase complex, including the loss of expression or mutation of CRBN, which prevents the degrader from engaging the E3 ligase.[1][3] Another significant factor is the increased expression of drug efflux pumps, such as ABC transporters, which reduce the intracellular concentration of the degrader.[1] Additionally, mutations in the target protein can prevent the degrader from binding effectively.[4] Downregulation of Cereblon has also been identified as a common cause of resistance.[1][4]
Q3: How can I quantify the effectiveness of my pomalidomide-based degrader?
A3: The efficacy of a degrader is typically assessed by its ability to reduce the levels of the target protein. Key metrics for quantification are the DC50, which is the concentration of the degrader that results in 50% degradation of the target protein, and the Dmax, representing the maximum percentage of degradation achieved.[1] These values are determined by conducting a dose-response experiment and analyzing protein levels using methods such as Western blot, ELISA, or flow cytometry.[1]
Q4: What is the "hook effect" and how can it be mitigated in my experiments?
A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency diminishes at higher concentrations of the degrader.[1] This is believed to happen because at high concentrations, the degrader is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1] To avoid this, it is crucial to perform a complete dose-response curve to identify the optimal concentration range for effective degradation.[1]
Troubleshooting Guides
Issue 1: Minimal or No Degradation of the Target Protein
You have treated your cells with a pomalidomide-based degrader, but you observe little to no reduction in the levels of your target protein.
Possible Causes and Troubleshooting Steps:
-
Verify Compound Integrity:
-
Question: Is the degrader molecule stable and active?
-
Troubleshooting: Confirm the chemical integrity of your degrader using LC-MS. Perform a control experiment with a known sensitive cell line to ensure the activity of your degrader batch.[1]
-
-
Assess Cellular Accumulation:
-
Question: Is the degrader effectively entering and accumulating within the cells?
-
Troubleshooting: Use LC-MS/MS to quantify the intracellular concentration of the degrader. Check for the overexpression of multidrug resistance transporters like P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), which can expel the degrader from the cell.[1] This can be assessed by qPCR or Western blotting for these transporters.[1]
-
-
Evaluate Cereblon (CRBN) Expression and Function:
-
Question: Is the E3 ligase Cereblon present and functional in your cell model?
-
Troubleshooting:
-
-
Investigate Ternary Complex Formation:
-
Question: Is the degrader capable of bringing the target protein and CRBN together to form a ternary complex?
-
Troubleshooting:
-
Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment by pulling down your target protein and blotting for CRBN, or vice versa, in the presence of the degrader. A positive interaction indicates ternary complex formation.[1]
-
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) can be used to measure the formation and stability of the ternary complex in vitro.[1]
-
-
-
Assess Target Ubiquitination:
-
Question: Is the target protein being ubiquitinated following treatment with the degrader?
-
Troubleshooting: Conduct a ubiquitination assay by immunoprecipitating the target protein from cells treated with the degrader and a proteasome inhibitor (e.g., MG132). Then, perform a Western blot for ubiquitin to detect any increase in polyubiquitination.[1]
-
Issue 2: Development of Acquired Resistance
Your degrader was initially effective, but the cells have developed resistance over time.
Investigation Workflow:
-
Characterize the Resistant Cell Line:
-
Compare with Parental Line: Directly compare the resistant cell line to the original, sensitive parental cell line.
-
IC50/DC50 Shift: Determine the fold-change in the half-maximal inhibitory concentration (IC50) or degradation concentration (DC50) to quantify the level of resistance.
-
-
Genomic and Proteomic Analysis:
-
CRBN Sequencing: Sequence the CRBN gene in the resistant cells to check for acquired mutations.
-
Expression Profiling: Use qPCR and Western blotting to compare the expression levels of CRBN, the target protein, and key drug efflux pumps (ABCB1, ABCC1, ABCG2) between the sensitive and resistant cells.
-
-
Functional Assays:
-
Ternary Complex Formation: Repeat Co-IP or biophysical assays to determine if the ternary complex can still form in the resistant cells.
-
Ubiquitination Assay: Assess the ubiquitination status of the target protein in the resistant cells upon degrader treatment.
-
Data Presentation
Table 1: Common Assays for Troubleshooting Degrader Activity
| Experimental Question | Recommended Assay | Purpose |
| Is the degrader entering and staying in the cells? | Cellular Accumulation Assay (LC-MS/MS) | To quantify the intracellular concentration of the degrader.[1] |
| Is the E3 ligase CRBN expressed? | Western Blot, qPCR | To determine the protein and mRNA levels of CRBN.[1] |
| Is a ternary complex forming? | Co-Immunoprecipitation (Co-IP) | To detect the interaction between the target protein and CRBN in the presence of the degrader.[1] |
| Is the target protein being ubiquitinated? | In-cell Ubiquitination Assay | To detect the polyubiquitination of the target protein.[1] |
| Is the target protein being degraded? | Western Blot, ELISA, Flow Cytometry | To measure the reduction in target protein levels.[1] |
Table 2: Key Mechanisms of Resistance to Pomalidomide-Based Degraders
| Resistance Mechanism | Description | Key Investigative Assays |
| CRBN Alterations | Mutations, deletions, or downregulation of CRBN gene, leading to a non-functional or absent protein that cannot bind to pomalidomide.[1][4] | Gene Sequencing, qPCR, Western Blot |
| Target Protein Mutations | Mutations in the target protein that prevent the degrader from binding.[4] | Gene Sequencing, Binding Assays (SPR, FP) |
| Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters that actively pump the degrader out of the cell.[1] | qPCR, Western Blot for ABC transporters, Cellular Accumulation Assays |
| Activation of Bypass Pathways | Upregulation of parallel signaling pathways that compensate for the degradation of the primary target.[4] | Phospho-protein arrays, RNA-seq, Western Blot for key pathway components |
| Impaired Ternary Complex Formation | Steric hindrance or other factors that prevent the degrader from bringing the target protein and CRBN together. | Co-Immunoprecipitation, Biophysical Assays (SPR, FP) |
| Defects in Ubiquitination/Proteasome Machinery | Mutations or altered expression of components of the ubiquitin-proteasome system. | Ubiquitination Assays, Proteasome Activity Assays |
Experimental Protocols
Western Blot for Protein Degradation
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[1]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of protein degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with the degrader or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or CRBN, coupled to protein A/G magnetic beads, overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the target protein and CRBN to detect the interaction.
Mandatory Visualizations
Caption: Mechanism of action for pomalidomide-based degraders and key resistance pathways.
Caption: A logical workflow for troubleshooting lack of target degradation.
References
Technical Support Center: Refinement of (R)-Pomalidomide Purification Methods
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the purification of (R)-Pomalidomide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Pomalidomide (B1683931)?
A1: The primary methods for purifying pomalidomide include recrystallization, chiral chromatography (for enantiomeric separation), and supercritical fluid chromatography (SFC). Recrystallization is widely used to improve purity and obtain a specific crystalline form by dissolving the crude product in a suitable solvent and then inducing crystallization.[1][2] Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis are employed to separate the (R) and (S) enantiomers from the racemic mixture.[3][4] Supercritical Fluid Chromatography (SFC) is emerging as a faster and more environmentally friendly alternative to HPLC for both chiral and achiral purifications.[5][6]
Q2: How can I separate the (R) and (S) enantiomers of Pomalidomide?
A2: Chiral separation is necessary to isolate the desired (R)-Pomalidomide enantiomer. This is typically achieved using chiral stationary phase high-performance liquid chromatography (CSP-HPLC) or Capillary Zone Electrophoresis.[4][7] For HPLC, columns such as the Daicel Chiralpack IA are effective.[4][7] Capillary electrophoresis using a chiral selector like carboxymethyl-β-cyclodextrin (CM-β-CD) has also proven successful in achieving high-resolution separation of the enantiomers.[3]
Q3: What are the common impurities found during Pomalidomide synthesis and purification?
A3: Impurities in pomalidomide can originate from starting materials, byproducts of the synthesis, or degradation.[8][9] Common impurities include related compounds like Pomalidomide formyl impurity, hydrolysis impurities, and precursors such as 3-nitrophthalic acid.[8][][11] Process-related impurities can also include residual solvents from synthesis and purification steps, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[1][2]
Q4: What is Supercritical Fluid Chromatography (SFC) and what are its advantages for Pomalidomide purification?
A4: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. For pomalidomide purification, SFC offers several advantages over traditional HPLC, including faster run times, reduced consumption of organic solvents, and quicker solvent removal post-purification.[5][12] It is highly effective for both achiral and chiral separations, making it a powerful tool for isolating (R)-Pomalidomide.[6][13]
Troubleshooting Guides
Chiral HPLC Separation Issues
| Problem | Possible Cause | Suggested Solution |
| Poor resolution between (R) and (S) enantiomers. | Suboptimal mobile phase composition. | Adjust the ratio of the mobile phase components. For a Daicel Chiralpack IA column, a mobile phase of methanol (B129727) and glacial acetic acid has been shown to be effective.[4][14] |
| Incorrect flow rate or column temperature. | Optimize the flow rate (e.g., around 0.8 mL/min) and column temperature (e.g., 38-42°C) to improve separation.[4] | |
| Inappropriate chiral stationary phase. | Ensure the selected chiral column (e.g., amylose-based Chiralpak IA) is suitable for pomalidomide enantiomers.[7] | |
| Peak tailing. | Interactions between the analyte and the stationary phase. | The use of additives like glacial acetic acid in the mobile phase can improve peak shape.[4][15] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inconsistent retention times. | Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a constant temperature and ensure the mobile phase is well-mixed and degassed.[4] |
Recrystallization and Purity Issues
| Problem | Possible Cause | Suggested Solution |
| Low yield after recrystallization. | Pomalidomide is too soluble in the chosen anti-solvent. | Select an anti-solvent in which pomalidomide has low solubility. Common anti-solvents include water, methanol, and ethanol.[16][17] |
| Suboptimal solvent/anti-solvent ratio. | Systematically vary the ratio of the dissolving solvent (e.g., DMSO, DMF) to the anti-solvent to maximize crystal precipitation.[16] | |
| Low purity (e.g., <99.5%). | Incomplete removal of impurities. | Perform a carbon treatment on the hot solution before crystallization to remove colored and other impurities.[2] Consider a second recrystallization step. |
| Trapped solvent in crystals. | Ensure slow cooling and adequate stirring during crystallization to allow for well-formed crystals. Dry the final product under vacuum at an appropriate temperature (e.g., 70°C).[1] | |
| Incorrect crystal form obtained. | Different solvent systems can yield different polymorphs. | Use a specific solvent system known to produce the desired crystal form. For example, crystallization from acetonitrile (B52724) or DMSO/water has been reported to yield specific forms.[18] |
| High residual solvent levels. | Inefficient drying or strong solvent association. | Dissolve the crude pomalidomide in a solvent like DMSO and add an anti-solvent such as water or acetone (B3395972) to precipitate the product, which can help displace high-boiling point solvents.[16][17] Dry the final product thoroughly under vacuum.[1] |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Separation
This protocol is based on established methods for separating pomalidomide enantiomers.[4][14][15]
-
Chromatographic System: Agilent HPLC-Infinity 1260 or equivalent.
-
Column: Daicel-CSP, Chiralpack IA (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Methanol: Glacial Acetic Acid (e.g., 99.9:0.01 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve the pomalidomide sample in a suitable solvent (e.g., mobile phase) to a known concentration.
-
Inject the sample into the HPLC system.
-
Record the chromatogram. The two enantiomers should be well-separated. Retention times are approximately 8.8 min and 15.3 min under these conditions.[4][14]
-
Recrystallization for Purity Enhancement
This protocol describes a general method for purifying crude pomalidomide by recrystallization.[2][16][17]
-
Materials: Crude Pomalidomide, Dimethyl sulfoxide (DMSO), and an anti-solvent (e.g., water, methanol, or acetone).
-
Procedure:
-
Suspend/dissolve the crude pomalidomide (e.g., 10 g) in DMSO (e.g., 40 mL).
-
Heat the mixture gently (e.g., 60-65°C) with stirring until a clear solution is obtained.[17]
-
(Optional) Treat the hot solution with activated carbon to remove colored impurities, then filter while hot.
-
Cool the solution to room temperature (25-30°C).
-
Slowly add an anti-solvent (e.g., 40 mL of acetone followed by 40 mL of methanol) with continuous stirring.[17]
-
Continue stirring the resulting suspension for 1-3 hours to allow for complete crystallization.
-
Filter the solid product using a Buchner funnel.
-
Wash the filter cake with a small amount of the anti-solvent or a mixture (e.g., methanol/acetone 1:1).[17]
-
Dry the purified pomalidomide crystals under vacuum at an elevated temperature (e.g., 55-70°C) until a constant weight is achieved.[1]
-
Data and Parameters
Table 1: HPLC Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 10–5,000 ng/mL | [4][7] |
| Limit of Detection (LOD) | 3.0 - 12.3 µg/kg (HPTLC) | [19] |
| Limit of Quantification (LOQ) | 10 - 43 µg/kg (HPTLC) | [19] |
| Retention Time (Enantiomer I) | ~8.8 min | [4][14] |
| Retention Time (Enantiomer II) | ~15.3 min | [4][14] |
| Accuracy (% Recovery) | 98.25–101.51% | [19] |
Table 2: Recrystallization Purity and Yield Data
| Solvent System | Purity Achieved (HPLC) | Yield | Reference | | :--- | :--- | :--- | | DMF / Ethanol | 99.7% | 53% |[1] | | Dimethylacetamide / Water | 99.79% | 83% |[2] | | DMSO / Acetone / Methanol | >99.7% | 80% |[17] |
Visualizations
Caption: General workflow for the purification and isolation of (R)-Pomalidomide.
Caption: Troubleshooting logic for addressing low purity issues in Pomalidomide samples.
References
- 1. CN105924426A - Crystallization process for pomalidomide - Google Patents [patents.google.com]
- 2. WO2014170909A2 - Process for pomalidomide - Google Patents [patents.google.com]
- 3. Chiral Separation of Uncharged Pomalidomide Enantiomers Using Carboxymethyl-β-Cyclodextrin: A Validated Capillary Electrophoretic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. veranova.com [veranova.com]
- 7. researchgate.net [researchgate.net]
- 8. Pomalidomide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. researchgate.net [researchgate.net]
- 11. hexonsynth.com [hexonsynth.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. selvita.com [selvita.com]
- 14. A Validated Chiral Chromatography Method for Enantiomeric Separation of Pomalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. WO2017121530A1 - Crystal forms of immunomodulatory drug pomalidomide and co-crystal with gentisic acid - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Potency of (R)-Pomalidomide-Pyrrolidine PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the potency of (R)-Pomalidomide-pyrrolidine Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows low potency. What are the initial troubleshooting steps?
A1: Low potency in a PROTAC can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the initial checkpoints:
-
Compound Integrity and Purity: Confirm the chemical structure, purity (>95%), and stability of your PROTAC. Degradation during storage or in experimental media can significantly impact its activity.
-
Target Engagement: Verify that your PROTAC can independently bind to both the target protein and the Cereblon (CRBN) E3 ligase. This is known as binary engagement.[1] Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure binding affinities.[2]
-
Cellular Permeability: Due to their larger size, PROTACs can have poor cell permeability.[1][3] Assays like the NanoBRET™ target engagement assay can help determine if the PROTAC is entering the cell and engaging its target.[3][4][5]
-
E3 Ligase Expression: Ensure that the cell line used for your experiments expresses sufficient levels of CRBN, the E3 ligase recruited by pomalidomide (B1683931).[1] Low CRBN expression is a common reason for the failure of pomalidomide-based PROTACs.[1][3]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, rather than the desired productive ternary complex.[2][6] This "hook effect" leads to reduced degradation. It is essential to perform a full dose-response curve to identify the optimal concentration for degradation.[2]
Q2: How critical is the linker in determining the potency of my PROTAC?
A2: The linker is a critical determinant of PROTAC efficacy. It is not merely a spacer but plays a crucial role in:
-
Ternary Complex Formation: The linker's length, composition, and attachment points dictate the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[7] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and potent degradation.[7]
-
Physicochemical Properties: The linker influences the PROTAC's solubility, cell permeability, and metabolic stability.[7][8] For instance, polyethylene (B3416737) glycol (PEG) linkers can improve solubility and permeability, while alkyl chains offer flexibility.[6][7]
Q3: What is the optimal linker length for this compound PROTACs?
A3: There is no universal optimal linker length; it must be empirically determined for each specific target protein and warhead combination.[7] However, general trends have been observed. For many targets, linkers ranging from 15 to 17 atoms have shown high efficacy.[6][7] Linkers that are too short can cause steric hindrance, while linkers that are too long may not effectively bring the two proteins into close proximity for efficient ubiquitination.[7]
Q4: How do I choose the right attachment point for the linker on the pomalidomide ligand?
A4: The attachment point on the pomalidomide moiety is crucial. For pomalidomide-based PROTACs, the C5 position on the phthalimide (B116566) ring is often preferred for linker attachment.[] This position generally directs the linker away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[10] Studies have also suggested that modifying the C6 position of the related lenalidomide (B1683929) can influence neo-substrate selectivity.[]
Troubleshooting Guides
Problem: No Target Protein Degradation Observed
This troubleshooting guide will help you systematically diagnose why your this compound PROTAC is not inducing target protein degradation.
Caption: Troubleshooting workflow for lack of PROTAC-induced degradation.
Problem: The "Hook Effect" is Observed
The "hook effect" is characterized by a bell-shaped dose-response curve where the degradation effect decreases at higher PROTAC concentrations.
Mitigation Strategies:
-
Comprehensive Dose-Response: Perform a wide dose-response experiment (e.g., from picomolar to micromolar concentrations) to fully characterize the bell-shaped curve and identify the optimal concentration range for degradation.[2]
-
Lower PROTAC Concentrations: Utilize lower concentrations of the PROTAC to favor the formation of the productive ternary complex over the non-productive binary complexes.[2]
-
Kinetic Analysis: Analyze the kinetics of degradation at various concentrations to gain a better understanding of the dynamics of ternary complex formation and dissociation.[2]
Quantitative Data Summary
The potency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The half-maximal inhibitory concentration (IC50) is used to assess the effect on cell viability.
Table 1: Potency of Pomalidomide-Based PROTACs Targeting EGFR [11]
| Compound | Cell Line | DC50 (nM) for EGFRWT Degradation |
| 15 | A549 | 43.4 |
| 16 | A549 | 32.9 |
Table 2: Antiproliferative Activity of Pomalidomide-Based PROTACs Targeting EGFR [11]
| Compound | MCF-7 IC50 (µM) | HepG-2 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) |
| 15 | 0.98 | 1.03 | 0.87 | 1.12 |
| 16 | 0.87 | 0.96 | 0.76 | 1.03 |
| Erlotinib | 4.83 | 4.17 | 3.83 | 7.39 |
Table 3: Potency of a Pomalidomide-Based PROTAC Targeting PI3K/mTOR [12]
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| MDA-MB-231 | mTOR | 45.4 | 74.9 |
| THP-1 | PI3Kγ | 88.4 | >70 |
Experimental Protocols
Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[13][14]
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[13][15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
-
Detection and Analysis:
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[16]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) in 90-100 µL of culture medium.[16][17]
-
Compound Treatment: Prepare serial dilutions of the PROTAC and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[17]
-
Reagent Addition and Signal Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.[16]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[16][17]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[17]
NanoBRET™ Ternary Complex Formation Assay
This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC in live cells.[5]
-
Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (energy donor) and CRBN fused to HaloTag® (energy acceptor).[5]
-
HaloTag® Labeling: Add a fluorescent HaloTag® ligand to label the CRBN-HaloTag® fusion protein.[7]
-
PROTAC Addition: Add the PROTAC at various concentrations.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.[7]
-
Signal Detection: Measure both the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® ligand, ~618 nm) emission signals using a plate reader equipped for BRET measurements.[7]
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in this ratio indicates the formation of the ternary complex.[7]
Visualizations
Caption: The catalytic cycle of a pomalidomide-based PROTAC.
Caption: Experimental workflow for Western Blot analysis of PROTAC-induced degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 5. Ternary Complex Formation [promega.sg]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to CRBN Ligands for Targeted Protein Degradation: (R)-Pomalidomide-pyrrolidine in Context
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of CRBN Ligands
The selection of a CRBN ligand for a PROTAC is a critical design parameter that influences the potency, selectivity, and pharmacokinetic properties of the degrader molecule. Pomalidomide (B1683931) and lenalidomide (B1683929) are potent CRBN binders, demonstrating higher affinity than the first-generation immunomodulatory drug (IMiD), thalidomide.[1][2] Pomalidomide is often considered a more potent inducer of neosubstrate degradation compared to lenalidomide.[1]
(R)-Pomalidomide-pyrrolidine is a derivative of pomalidomide designed for use in PROTACs, where the pyrrolidine (B122466) moiety serves as a linker attachment point.[3][4] Its performance is expected to be in a similar range to other pomalidomide-based ligands, but empirical validation is essential.
Table 1: CRBN Binding Affinities of Common IMiD Ligands
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN-DDB1 | Assay Method(s) |
| Pomalidomide | ~157 nM[2] | ~3 µM[2] | Competitive Titration[2] |
| Lenalidomide | ~178 nM[2] | ~3 µM[2] | Competitive Titration[2] |
| Thalidomide | ~250 nM[2] | ~30 µM[2] | Competitive Titration[2] |
| This compound | Data not publicly available | Data not publicly available | Can be determined using protocols below |
Table 2: Representative Degradation Performance of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | DC50 | Dmax | Cell Line |
| ZQ-23 | HDAC8 | 147 nM | 93% | Not Specified[5] |
| Generic BET Degrader | BET Proteins | <10 nM - >1 µM (linker dependent) | >90% | MM1.S |
Signaling Pathways and Experimental Workflows
The mechanism of action for CRBN-recruiting PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
A typical workflow for evaluating a novel CRBN-based PROTAC, such as one incorporating this compound, involves synthesis, biochemical and cellular assays, and in vivo studies.
The relationship between ternary complex formation and protein degradation is a critical aspect of PROTAC development. A stable ternary complex is generally a prerequisite for efficient degradation.
References
A Comparative Guide to (R)-Pomalidomide-pyrrolidine and VHL Ligands for PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. A critical component in the design of a PROTAC is the choice of the E3 ubiquitin ligase ligand, which dictates which E3 ligase is recruited to the target protein. Among the hundreds of E3 ligases, Cereblon (CRBN) and the Von Hippel-Lindau (VHL) tumor suppressor are the most extensively utilized.
This guide provides an objective comparison of PROTACs employing (R)-Pomalidomide-pyrrolidine, a derivative of the CRBN ligand pomalidomide (B1683931), and various VHL ligands. The comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological processes and workflows.
Mechanism of Action: Recruiting E3 Ligases to the Target
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
This compound is a ligand that recruits the CRBN E3 ligase, a component of the CUL4A-DDB1-RBX1 complex.[1][2] Pomalidomide and its analogs are known as immunomodulatory drugs (IMiDs) and have inherent biological activity, which can be a consideration in PROTAC design.[3][4] VHL ligands, on the other hand, recruit the VHL E3 ligase, which is part of the CUL2-RBX1-elongin B/C complex.[5][6] These ligands are often derived from the natural substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α).[6]
Caption: PROTAC Mechanism of Action.
Performance Comparison: this compound vs. VHL Ligands
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation). A direct comparison of PROTACs targeting the same protein but utilizing different E3 ligase ligands provides valuable insights into their relative performance.
BRD4 Degraders
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are well-established cancer targets. Several PROTACs have been developed to degrade BRD4, making it an excellent case study for comparing CRBN and VHL-based degraders.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax | Reference(s) |
| dBET1 | CRBN (Pomalidomide-based) | BRD4 | 22Rv1 | < 1 nM | >98% | [7][8] |
| ARV-825 | CRBN (Pomalidomide-based) | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [7] |
| Compound 21 | CRBN (Pomalidomide-based) | BRD4 | THP-1 | 41.8 nM (IC50) | Not Reported | [9] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [7][8] |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [7] |
Key Observations:
-
Both CRBN and VHL-based PROTACs can achieve potent, nanomolar degradation of BRD4.[7][8]
-
Pomalidomide-based PROTACs like dBET1 and ARV-825 have demonstrated sub-nanomolar DC50 values.[7]
-
VHL-based PROTACs such as MZ1 and ARV-771 also exhibit high potency.[7]
-
One study that screened 56 cell lines found that the VHL-based PROTAC MZ1 was broadly active, whereas the activity of the CRBN-based dBET1 was more variable across cell lines.[8] This suggests that the expression levels of the respective E3 ligases can be a critical determinant of PROTAC activity.
BTK Degraders
Bruton's tyrosine kinase (BTK) is a key target in B-cell malignancies. PROTACs targeting BTK have also been developed using both CRBN and VHL ligands.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| NX-2127 | CRBN (Pomalidomide-like) | BTK | Not Specified | >80% degradation at 100mg dose | >80% | [10][11] |
| RC-3 | VHL | BTK | Mino | 17.5 nM | 94% | [12] |
| IR-2 | VHL (irreversible covalent) | BTK | Mino | 25.5 nM | 95% | [12] |
Key Observations:
-
Both CRBN and VHL-based PROTACs are effective at degrading BTK.
-
The VHL-based PROTAC RC-3 shows a DC50 in the nanomolar range.[12]
-
The CRBN-based PROTAC NX-2127 has shown significant BTK degradation in clinical trials.[10][11]
Experimental Protocols
Reproducible and rigorous experimental methods are essential for the evaluation and comparison of PROTACs. Below are detailed protocols for key assays.
Western Blotting for Protein Degradation
This is the most common method to quantify the extent of target protein degradation.
Caption: Western Blotting Workflow.
Detailed Steps:
-
Cell Seeding and Treatment: Plate cells at a suitable density in multi-well plates and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.[5][7][13]
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.
-
NanoBRET™ Assay: This is a live-cell, proximity-based assay that measures the interaction between the target protein and the E3 ligase in real-time. The target protein is tagged with NanoLuc® luciferase (the donor), and the E3 ligase is tagged with HaloTag® (the acceptor), which is labeled with a fluorescent ligand. PROTAC-induced proximity results in Bioluminescence Resonance Energy Transfer (BRET).[14][15][16][17]
Caption: NanoBRET™ Assay Workflow.
-
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques measure the binding kinetics and affinity of the interactions in real-time. Typically, the E3 ligase is immobilized on a sensor chip, and the target protein and PROTAC are flowed over the surface.[6]
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the ternary complex formation.[6]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Detailed Steps:
-
Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, the respective E3 ligase complex (CRBN or VHL), the target protein, ATP, and biotinylated ubiquitin in a reaction buffer.
-
PROTAC Addition: Add the PROTAC to the reaction mixture. Include a vehicle control (DMSO) and negative controls (e.g., reaction without E1, E3, or PROTAC).
-
Incubation: Incubate the reaction at 37°C to allow for the ubiquitination cascade to occur.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting, probing for the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.[18][19][20]
Choosing Between this compound and VHL Ligands
The decision to use a CRBN or a VHL ligand in a PROTAC design is multifaceted and depends on several factors:
-
Target Protein and Cellular Location: The subcellular localization of the target protein and the E3 ligase can influence the efficiency of ternary complex formation. CRBN is predominantly nuclear, while VHL is found in both the cytoplasm and the nucleus.[3]
-
E3 Ligase Expression: The expression level of the E3 ligase in the target cells or tissues is a critical determinant of PROTAC efficacy. As observed with BRD4 degraders, differential expression of CRBN and VHL can lead to varied responses across different cell lines.[8]
-
Off-Target Effects: Pomalidomide and other IMiDs have known off-target effects, including the degradation of neosubstrate proteins like IKZF1 and IKZF3, which can have immunomodulatory consequences.[3] Strategic modifications to the pomalidomide scaffold can mitigate some of these off-target activities. VHL-based PROTACs may have a different off-target profile.
-
Physicochemical Properties: VHL ligands are often larger and more peptide-like, which can present challenges for cell permeability and oral bioavailability. Pomalidomide-based ligands are generally smaller and have more drug-like properties.[21]
-
"Hook Effect": This phenomenon, where the degradation efficiency decreases at high PROTAC concentrations due to the formation of non-productive binary complexes, can be observed with both types of PROTACs. The propensity for a "hook effect" can be influenced by the binding affinities and cooperativity of the ternary complex.[22]
Conclusion
Both this compound and VHL ligands are powerful tools for the development of effective PROTACs. As demonstrated by the data on BRD4 and BTK degraders, both classes of ligands can be used to create highly potent degraders. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific target, the desired therapeutic window, and the intended clinical application. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental validation, is crucial for the successful design and development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 11. From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
- 19. benchchem.com [benchchem.com]
- 20. lifesensors.com [lifesensors.com]
- 21. benchchem.com [benchchem.com]
- 22. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cellular Target Engagement of (R)-Pomalidomide-pyrrolidine: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methods to validate the cellular target engagement of (R)-Pomalidomide-pyrrolidine with its primary target, Cereblon (CRBN).
This compound is a derivative of pomalidomide (B1683931), an immunomodulatory drug that functions as a "molecular glue." It binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] This mechanism is fundamental to the therapeutic effects of pomalidomide and its analogs and is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), where pomalidomide acts as an E3 ligase ligand.[1][4][5]
Comparison of Cellular Target Engagement Assays
The selection of an appropriate cellular target engagement assay is a crucial decision in the drug discovery process for CRBN-targeting molecules. The choice depends on various factors, including the specific research question, available resources, and the properties of the compound and target protein.[1] Below is a summary of commonly used methods to validate the engagement of pomalidomide derivatives with CRBN in a cellular context.
| Assay | Principle | Advantages | Disadvantages | Applicability to this compound |
| In-Cell ELISA | Competitive binding assay where the displacement of a known probe by the test compound is measured in fixed cells.[1] | High-throughput, no genetic engineering required, reflects cellular permeability and stability.[1] | Indirect measurement of target engagement, requires specific antibodies.[1] | Well-suited for screening and quantifying the relative binding affinity of pomalidomide derivatives.[1] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein at different temperatures is quantified.[1][6] | Label-free, applicable in live cells and tissues, provides direct evidence of target binding.[1] | Not all protein-ligand interactions result in a significant thermal shift, lower throughput for Western blot-based readout.[1] | Can confirm the direct binding of pomalidomide derivatives to CRBN in a cellular context.[1] |
| Drug Affinity Responsive Target Stability (DARTS) | Identifies protein targets by observing their increased resistance to proteolysis in the presence of a binding ligand.[1] | Label-free, does not require compound modification. | Requires optimization of protease concentration and digestion time. | Can be used to confirm CRBN as the direct target of pomalidomide derivatives. |
| Photo-Affinity Labeling (PAL) | A photo-reactive group on the ligand covalently crosslinks to the target protein upon UV irradiation, allowing for identification by mass spectrometry. | Provides direct evidence of binding and can identify the binding site. | Requires chemical synthesis of a photo-reactive probe, potential for non-specific crosslinking. | Can definitively identify CRBN as the direct binding partner and map the interaction site. |
| Quantitative Proteomics | Measures changes in protein abundance or thermal stability across the proteome in response to compound treatment. | Unbiased, proteome-wide view of target engagement and off-target effects. | Technically complex, requires sophisticated instrumentation and data analysis. | Can provide a comprehensive profile of pomalidomide derivative's selectivity and identify potential off-targets.[4][7] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental processes, the following diagrams are provided.
Caption: Pomalidomide binds to CRBN, recruiting neosubstrates for ubiquitination and proteasomal degradation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for a competitive In-Cell ELISA to measure CRBN target engagement.
Experimental Protocols
In-Cell ELISA
This competitive assay measures the ability of a test compound to displace a known CRBN-binding probe.[1]
-
Cell Seeding: Seed a human myeloma cell line (e.g., MM.1S) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Fixation and Permeabilization: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature. After washing, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Probe Incubation: Add a known biotinylated CRBN probe at a fixed concentration and incubate for 1-2 hours at room temperature.
-
Detection: Wash the cells and then add streptavidin-conjugated horseradish peroxidase (HRP) for 1 hour. After a final wash, add a chemiluminescent or colorimetric HRP substrate.
-
Data Analysis: Measure the signal using a plate reader. The signal will be inversely proportional to the amount of this compound bound to CRBN. Calculate the IC50 value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.[1][6][8]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension and heat each aliquot at a different temperature for a set time (e.g., 3 minutes), followed by cooling.[1]
-
Lysis: Lyse the cells using freeze-thaw cycles or other appropriate methods.[1]
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the amount of soluble CRBN in each sample by Western blotting using a specific anti-CRBN antibody.[1]
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble CRBN against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]
Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies protein targets by observing their increased resistance to proteolysis in the presence of a binding ligand.[1]
-
Cell Lysis: Prepare a cell lysate in a suitable buffer containing protease inhibitors.[1]
-
Compound Incubation: Incubate aliquots of the cell lysate with this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time.
-
Digestion Termination: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
SDS-PAGE and Western Blotting: Analyze the samples by SDS-PAGE and Western blotting using an anti-CRBN antibody.
-
Data Analysis: A decrease in the degradation of CRBN in the presence of this compound compared to the vehicle control indicates target engagement.
Conclusion
The validation of target engagement in a cellular context is paramount for the successful development of molecules like this compound. While high-throughput methods like In-Cell ELISA are excellent for initial screening and determining relative affinities, label-free methods such as CETSA and DARTS provide direct evidence of target interaction within the complex cellular environment.[1] For an in-depth understanding of the binding interaction and proteome-wide selectivity, photo-affinity labeling and quantitative proteomics offer powerful, albeit more resource-intensive, alternatives. The selection of the most appropriate assay or combination of assays will ultimately depend on the specific goals of the research and the stage of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 4. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomics-inspired precision medicine for treating and understanding multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pomalidomide and Lenalidomide Derivatives in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanism of action, and experimental evaluation of pomalidomide (B1683931) and lenalidomide (B1683929), two pivotal immunomodulatory drugs.
Pomalidomide and lenalidomide, both derivatives of thalidomide (B1683933), have emerged as crucial therapeutic agents in the treatment of various hematological malignancies, most notably multiple myeloma. Their clinical efficacy stems from their pleiotropic mechanisms of action, which include direct anti-tumor effects, immunomodulation, and inhibition of angiogenesis. This guide provides a detailed comparative analysis of these two compounds and their derivatives, supported by experimental data, to aid researchers in their ongoing efforts to develop next-generation therapies.
Mechanism of Action: Targeting the Cereblon E3 Ubiquitin Ligase
The primary molecular target of both pomalidomide and lenalidomide is the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, these drugs modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] The degradation of these transcription factors is a critical event that triggers the downstream anti-tumor and immunomodulatory effects.
The degradation of Ikaros and Aiolos leads to the downregulation of key survival factors for multiple myeloma cells, including interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing apoptosis in malignant cells.[6][7] Furthermore, the depletion of Ikaros and Aiolos in T-cells results in enhanced T-cell proliferation and increased production of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell activation and anti-tumor immunity.[5]
Comparative Performance Data
The following tables summarize key quantitative data comparing the in vitro activities of pomalidomide and lenalidomide. Pomalidomide generally exhibits higher potency across various assays.
| Compound | Cell Line | IC50 (µM) for Proliferation Inhibition |
| Pomalidomide | U266 | ~1-2[8] |
| Lenalidomide | U266 | ~2[8] |
| Pomalidomide | MM.1S | Data not consistently available in snippets |
| Lenalidomide | MM.1S | Data not consistently available in snippets |
| Table 1: Comparative antiproliferative activity of pomalidomide and lenalidomide in multiple myeloma cell lines. |
| Compound | Assay | Binding Affinity (IC50 / Kd) |
| Pomalidomide | TR-FRET | IC50: 1.2 µM[9] |
| Lenalidomide | TR-FRET | IC50: 1.5 µM[9] |
| Pomalidomide | Competitive Titration | Kd: ~157 nM |
| Lenalidomide | Competitive Titration | Kd: ~178 nM |
| Table 2: Comparative binding affinity of pomalidomide and lenalidomide to Cereblon. |
| Compound | Assay | Effect | Potency |
| Pomalidomide | TNF-α Inhibition (LPS-stimulated PBMC) | Inhibition | More potent than lenalidomide[10] |
| Lenalidomide | TNF-α Inhibition (LPS-stimulated PBMC) | Inhibition | Less potent than pomalidomide[10] |
| Pomalidomide | IL-2 Production (T-cell co-stimulation) | Stimulation | More potent than lenalidomide[10] |
| Lenalidomide | IL-2 Production (T-cell co-stimulation) | Stimulation | Less potent than pomalidomide[10] |
| Pomalidomide | T-regulatory Cell Expansion Inhibition | Inhibition | IC50: ~1 µM[11] |
| Lenalidomide | T-regulatory Cell Expansion Inhibition | Inhibition | IC50: ~10 µM[11] |
| Table 3: Comparative immunomodulatory activities of pomalidomide and lenalidomide. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the evaluation of pomalidomide and lenalidomide derivatives.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively determines the binding affinity of compounds to the CRBN-DDB1 complex.
Principle: The assay measures the disruption of FRET between a terbium-labeled anti-GST antibody bound to a GST-tagged CRBN-DDB1 complex and a fluorescently labeled thalidomide analog (tracer) upon competition with a test compound.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, recombinant GST-CRBN-DDB1, terbium-labeled anti-GST antibody, and fluorescent tracer.
-
Compound Dilution: Serially dilute test compounds (pomalidomide, lenalidomide) in assay buffer.
-
Assay Plate Preparation: Add the CRBN-DDB1 complex, terbium-labeled antibody, and fluorescent tracer to a microplate.
-
Compound Addition: Add the diluted test compounds to the assay plate.
-
Incubation: Incubate the plate at room temperature to allow for binding equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and plot against the compound concentration to determine the IC50 value.[9][12]
Ikaros/Aiolos Degradation Assay (Western Blot)
This assay visualizes and quantifies the degradation of Ikaros and Aiolos in cells treated with immunomodulatory drugs.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
Protocol Outline:
-
Cell Culture and Treatment: Culture multiple myeloma cells (e.g., U266) and treat with various concentrations of pomalidomide or lenalidomide for different time points.
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an HRP substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of Ikaros and Aiolos degradation.[3][13]
T-Cell Co-stimulation Assay (IL-2 ELISA)
This assay measures the ability of compounds to enhance T-cell activation by quantifying the production of IL-2.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of IL-2 in the supernatant of stimulated T-cells.
Protocol Outline:
-
T-Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
T-Cell Stimulation: Plate the T-cells in wells coated with an anti-CD3 antibody to provide a primary stimulation signal.
-
Compound Treatment: Add serial dilutions of pomalidomide or lenalidomide to the stimulated T-cells.
-
Incubation: Culture the cells for a defined period (e.g., 48-72 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
IL-2 ELISA:
-
Coat a 96-well plate with an anti-IL-2 capture antibody.
-
Add the collected supernatants and standards to the plate.
-
Add a biotinylated anti-IL-2 detection antibody.
-
Add streptavidin-HRP.
-
Add a substrate solution and measure the absorbance.
-
-
Data Analysis: Generate a standard curve and determine the concentration of IL-2 in each sample.[5]
Anti-Angiogenic Activity (HUVEC Tube Formation Assay)
This assay assesses the anti-angiogenic potential of compounds by measuring their ability to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).
Principle: HUVECs, when cultured on a basement membrane extract (e.g., Matrigel), will form a network of tube-like structures, mimicking in vivo angiogenesis.
Protocol Outline:
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated plate.
-
Compound Treatment: Add various concentrations of pomalidomide or lenalidomide to the wells.
-
Incubation: Incubate the plate for a period sufficient for tube formation (e.g., 6-18 hours).
-
Visualization: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope.
-
Quantification: Analyze the images to quantify parameters of tube formation, such as total tube length, number of junctions, and number of loops.[14][15]
Conclusion
Pomalidomide and lenalidomide are potent immunomodulatory agents with significant clinical activity in multiple myeloma and other hematological malignancies. While both compounds share a common mechanism of action through the Cereblon E3 ubiquitin ligase, pomalidomide generally demonstrates superior potency in preclinical assays. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working to further elucidate the structure-activity relationships of these compounds and to develop novel derivatives with improved therapeutic profiles. A thorough understanding of their comparative performance is essential for the rational design of next-generation immunomodulatory drugs.
References
- 1. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of a lenalidomide-sensitive syngeneic murine in vivo multiple myeloma model by expression of CrbnI391V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 10. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
A Comparative Efficacy Analysis of (R)-Pomalidomide Analogs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (R)-Pomalidomide and its key analogs. Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), functions as a molecular glue to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This interaction redirects the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is central to the potent anti-myeloma and immunomodulatory effects of pomalidomide and its analogs.
While a systematic comparative analysis of a broad range of (R)-Pomalidomide-pyrrolidine analogs is not extensively available in the public domain, this guide synthesizes the existing data to compare pomalidomide with its parent compounds, thalidomide (B1683933) and lenalidomide, as well as other notable analogs. The following sections present quantitative data on their binding affinities to CRBN, their efficacy in inducing the degradation of target proteins, and their cytotoxic effects on multiple myeloma cell lines. Detailed experimental protocols for the key assays are also provided to support the interpretation and replication of these findings.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy parameters of pomalidomide and its analogs based on available experimental data.
Table 1: Cereblon (CRBN) Binding Affinity
| Compound | Assay Type | System | Binding Affinity (K_d_ / K_i_ / IC_50_) (nM) |
| Pomalidomide | Surface Plasmon Resonance | Recombinant His-tagged CRBN | 264 ± 18[1] |
| Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | 156.60 (K_i_)[1] | |
| Time-Resolved FRET | Recombinant Cereblon | 6.4 (IC_50_)[1] | |
| Isothermal Titration Calorimetry | CRBN-DDB1 | ~157[2] | |
| Lenalidomide | Isothermal Titration Calorimetry | CRBN-DDB1 | ~178 - 640[2] |
| Thalidomide | Isothermal Titration Calorimetry | CRBN-DDB1 | ~250[2] |
| Iberdomide (CC-220) | - | CRBN | Higher affinity than Pomalidomide[2][3] |
| Pomalidomide Analog 19 (methyl derivative) | Surface Plasmon Resonance | CRBN | 325 ± 24[4] |
| Pomalidomide Analog 17 (fluoro derivative) | Surface Plasmon Resonance | CRBN | 558 ± 51[4] |
Table 2: Neosubstrate Degradation Efficacy
| Compound | Protein Target | Cell Line | DC_50_ (nM) | D_max_ (%) |
| Pomalidomide | IKZF3 (Aiolos) | MM.1S | 8.7[1] | >95[1] |
| Pomalidomide Analog 19 (methyl derivative) | IKZF3 (Aiolos) | MM.1S | 120[4] | 85[4] |
| Pomalidomide Analog 17 (fluoro derivative) | IKZF3 (Aiolos) | MM.1S | 1400[4] | 83[4] |
Table 3: Anti-proliferative Activity in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | IC_50_ (µM) |
| Pomalidomide | RPMI8226 | 8[5] |
| OPM2 | 10[5] | |
| Pomalidomide Analog 19 (methyl derivative) | MM.1S | 0.128[4] |
| Pomalidomide Analog 17 (fluoro derivative) | MM.1S | 3.568[4] |
Mechanism of Action: Signaling Pathway
The binding of pomalidomide or its analogs to CRBN initiates a cascade of events leading to the degradation of specific target proteins and subsequent anti-cancer effects.
Caption: Pomalidomide-induced protein degradation pathway.
Experimental Workflow
The evaluation of this compound analogs typically follows a standardized workflow to determine their efficacy.
Caption: Typical workflow for evaluating pomalidomide analog efficacy.
Detailed Experimental Protocols
Cereblon (CRBN) Binding Assay (Surface Plasmon Resonance - SPR)
This protocol outlines a typical SPR experiment to determine the binding affinity of pomalidomide analogs to CRBN.
-
Materials:
-
Recombinant human His-tagged CRBN protein
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds (pomalidomide analogs) dissolved in DMSO and diluted in running buffer
-
-
Procedure:
-
Chip Immobilization: The CRBN protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: A series of concentrations of the pomalidomide analog are injected over the sensor chip surface.
-
Data Collection: The binding response is measured in real-time as a change in resonance units (RU).
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_d_).
-
Western Blot for Neosubstrate Degradation
This protocol describes the detection of IKZF1/IKZF3 degradation in multiple myeloma cells following treatment with pomalidomide analogs.
-
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Pomalidomide analogs
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: MM.1S cells are treated with varying concentrations of the pomalidomide analog for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against IKZF1, IKZF3, and a loading control. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Band intensities are quantified, and the levels of IKZF1 and IKZF3 are normalized to the loading control. The DC_50_ (concentration at which 50% degradation is observed) and D_max_ (maximal degradation) are calculated.[4]
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the anti-proliferative effects of pomalidomide analogs on multiple myeloma cell lines.
-
Materials:
-
Multiple myeloma cell lines (e.g., RPMI8226, OPM2)
-
Cell culture medium and supplements
-
Pomalidomide analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of the pomalidomide analog for a specific duration (e.g., 48 or 72 hours).[5]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC_50_ (concentration at which 50% of cell growth is inhibited) is determined by plotting cell viability against the log of the compound concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Pomalidomide and its Analogs in Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pomalidomide (B1683931) and its analogs, focusing on their cross-reactivity profiles. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these compounds in their studies. The data is compiled from various sources and presented in a standardized format for ease of comparison.
Executive Summary
Pomalidomide, a potent immunomodulatory agent, and its analogs are widely used in research and clinical settings. A critical aspect of their utility, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), is their specific binding to the E3 ubiquitin ligase Cereblon (CRBN). However, off-target interactions, especially with zinc-finger (ZF) proteins, can lead to unintended biological consequences. This guide explores the comparative binding affinities, degradation potencies, and off-target profiles of pomalidomide and related molecules. Modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, have been shown to mitigate off-target effects while maintaining high-affinity CRBN binding.
Data Presentation
On-Target (Cereblon) Binding Affinity
The binding affinity of pomalidomide and its analogs to Cereblon (CRBN) is a key determinant of their activity. The following table summarizes the binding affinities of several key immunomodulatory drugs (IMiDs) to CRBN. Pomalidomide generally displays a higher affinity for CRBN compared to lenalidomide (B1683929) and thalidomide.[1]
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[1][2] | ~1.2 µM, ~2 µM, ~3 µM[2] | Competitive Titration, Competitive Binding Assay |
| Lenalidomide | ~178 - 640 nM[1] | ~3 µM[3] | Isothermal Titration Calorimetry, Fluorescence-based thermal shift |
| Thalidomide | ~250 nM[1] | ~30 µM[3] | Not specified, Fluorescence-based thermal shift |
| Iberdomide (CC-220) | Higher affinity than Pomalidomide[1] | Not Reported | Not Reported |
Degradation Potency of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. The following table provides a representative comparison of the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs utilizing different E3 ligase recruiters.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95[4] |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not specified[4] |
Off-Target Degradation Profile of Pomalidomide-Based PROTACs
A significant concern with pomalidomide-based PROTACs is the off-target degradation of zinc-finger proteins. Modifications to the pomalidomide scaffold can impact this profile. The following fictionalized data illustrates how such a comparison could be presented.
| PROTAC Compound | Off-Target Protein | DC50 (nM) | Dmax (%) |
| Pomalidomide (alone) | IKZF1 | 25 | >90[5] |
| Pomalidomide (alone) | ZFP91 | >1000 | <20[5] |
| C4-modified PROTAC | ZFP91 | 250 | ~60[5] |
| C5-modified PROTAC (azide) | ZFP91 | >2000 | <10[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are protocols for key experiments used to characterize the binding and degradation profiles of pomalidomide and its analogs.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
1. Sample Preparation:
-
Protein: Recombinant human Cereblon (CRBN), often in complex with DDB1, is purified and extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[1] The final protein concentration is determined by UV-Vis spectrophotometry.
-
Ligand: Pomalidomide or its analog is dissolved in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration.[1]
2. ITC Instrument Setup:
-
The ITC instrument is cleaned and equilibrated at the desired temperature (typically 25°C).[1]
3. Titration:
-
The protein solution is loaded into the sample cell, and the ligand solution is loaded into the injection syringe.
-
A series of small injections of the ligand into the protein solution is performed, and the heat change after each injection is measured.
4. Data Analysis:
-
The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the Kd, ΔH, and stoichiometry of the interaction.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein.[6][7]
1. Cell Preparation:
-
Cells are transfected with a vector expressing the target protein (e.g., CRBN) fused to NanoLuc® luciferase.[8] For CRBN, co-transfection with a DDB1 expression vector is recommended.[8] Alternatively, ready-to-use cells expressing the fusion protein can be utilized.[7]
2. Assay Setup:
-
Transfected cells are plated in a suitable assay plate.
-
The NanoBRET™ 618 Ligand (the energy acceptor) is added to all wells.[5]
-
Serial dilutions of the test compound (e.g., pomalidomide analog) are prepared.
3. Treatment and Measurement:
-
The diluted compound or vehicle control is added to the wells.
-
The NanoBRET™ Nano-Glo® Substrate is immediately added.
-
Luminescence signals from the donor (NanoLuc®) and acceptor (HaloTag® ligand) are measured at specified time points using a plate reader.[5]
4. Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor signal by the donor signal. A decrease in the BRET ratio with increasing compound concentration indicates competitive binding. The data is then used to determine the IC50 value.
Quantitative Western Blotting for Protein Degradation
This method is used to quantify the levels of a target protein following treatment with a degrader.
1. Cell Culture and Treatment:
-
Cells are cultured and treated with various concentrations of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Cells are harvested and lysed. The total protein concentration of the lysates is determined using a standard method like the BCA assay.
3. SDS-PAGE and Immunoblotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH).
-
A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then used.
4. Data Analysis:
-
The band intensities are quantified, and the level of the target protein is normalized to the loading control.
-
The percentage of remaining protein is plotted against the PROTAC concentration to determine the DC50 and Dmax values.[4]
Global Proteomics by Mass Spectrometry
This unbiased approach identifies and quantifies changes in the entire proteome upon treatment with a compound, enabling the assessment of selectivity.
1. Cell Culture and Treatment:
-
Cells are treated with the compound of interest at a concentration around its DC50 for the on-target protein, alongside a vehicle control.[4]
2. Protein Extraction and Digestion:
-
Cells are harvested, and proteins are extracted and quantified.
-
Proteins are then digested into peptides, typically using trypsin.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
4. Data Analysis:
-
The resulting spectra are used to identify and quantify thousands of proteins.
-
The abundance of each protein in the treated samples is compared to the vehicle control to identify proteins that are significantly up- or down-regulated.
Mandatory Visualization
Caption: Pomalidomide-induced protein degradation pathway.
Caption: Workflow for assessing compound cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.com]
- 7. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 8. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [worldwide.promega.com]
Validating Ternary Complex Formation: A Comparative Guide to (R)-Pomalidomide-pyrrolidine-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the formation of a stable ternary complex between a target protein, a PROTAC (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase is the linchpin for successful degradation. (R)-Pomalidomide-pyrrolidine has emerged as a widely used Cereblon (CRBN) E3 ligase ligand in the design of PROTACs. This guide provides an objective comparison of this compound-based PROTACs with alternative strategies, supported by experimental data and detailed protocols to aid researchers in validating ternary complex formation and optimizing their protein degradation strategies.
The Central Role of this compound in CRBN-Mediated Degradation
This compound is a derivative of pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), functionalized with a pyrrolidine (B122466) linker.[1] This modification provides a convenient attachment point for a linker connected to a target-protein-binding ligand, a crucial step in the synthesis of a heterobifunctional PROTAC.[1] Pomalidomide acts as a "molecular glue," binding to the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This binding event allosterically modifies the surface of CRBN, creating a new binding interface for neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and subsequent proteasomal degradation.[3][4] PROTACs leveraging this compound hijack this natural process to induce the degradation of specific proteins of interest.
Comparative Analysis: this compound vs. Alternatives
The choice of E3 ligase ligand is a critical determinant of a PROTAC's potency, selectivity, and overall therapeutic potential. Here, we compare pomalidomide-based PROTACs with two common alternatives: lenalidomide-based PROTACs and PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase.
Pomalidomide- vs. Lenalidomide-Based CRBN Ligands
Both pomalidomide and lenalidomide (B1683929) are effective CRBN binders.[5] However, pomalidomide generally exhibits superior potency in inducing the degradation of neosubstrates.[5][6][7] This enhanced intrinsic activity can translate to more efficient degradation of the target protein when incorporated into a PROTAC.
| Parameter | Pomalidomide | Lenalidomide | Reference |
| IKZF1 Degradation ED50 | 4.9 nM | 10.2 nM | [6][7] |
This table summarizes the half-maximal effective dose (ED50) for the degradation of the native CRBN neosubstrate IKZF1 by the parent molecules in H929 myeloma cells.
CRBN vs. VHL E3 Ligase Recruiters
VHL is another widely used E3 ligase in PROTAC design. The choice between CRBN and VHL can influence the degradation efficiency, substrate scope, and potential for off-target effects. The selection often depends on the specific target protein and the cellular context.
| Feature | CRBN-Based PROTACs (e.g., with Pomalidomide) | VHL-Based PROTACs | Reference |
| Ligand | Pomalidomide, Lenalidomide, Thalidomide (B1683933) derivatives | VHL-1, VH032 derivatives | [8][9] |
| Cellular Localization | Ubiquitously expressed | Ubiquitously expressed | [8] |
| Known Off-Targets | Endogenous zinc finger transcription factors (e.g., IKZF1, IKZF3) | Can have distinct off-target profiles | [5] |
| Clinical Development | Several in clinical trials (e.g., ARV-110, AVR-471) | Several in clinical trials (e.g., DT2216, KT-333) | [9][10] |
Quantitative Data on PROTAC Performance
The following table presents a summary of performance data for various PROTACs, highlighting the degradation efficiency (DC50 and Dmax) for different targets. It is important to note that direct comparisons are most accurate when the target protein, linker, and experimental conditions are consistent.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | Pomalidomide | HDAC8 | Various cancer cell lines | 147 | 93 | [11] |
| Compound 16 | Pomalidomide | EGFRWT | A549 | IC50: 0.10 µM (kinase inhibition) | 96 (degradation) | [12] |
| dALK-2 | Pomalidomide (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | [13] |
| ARV-825 | Pomalidomide derivative | BRD4 | Burkitt's Lymphoma cells | 100 | ~100 | [14] |
Experimental Protocols for Ternary Complex Validation
Rigorous experimental validation is crucial to confirm the formation and stability of the ternary complex, which is a prerequisite for efficient protein degradation. The following are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP)
Co-IP is a fundamental technique to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase within a cellular context.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells expressing the target protein to the desired density.
-
Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Harvest and lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the target protein or the E3 ligase (e.g., anti-CRBN).
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins. An increased association in the presence of the PROTAC confirms ternary complex formation.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique to quantify the binding kinetics and affinity of binary and ternary complexes.
Protocol:
-
Immobilization:
-
Immobilize the purified E3 ligase (e.g., His-tagged CRBN-DDB1) on an appropriate sensor chip.
-
-
Binary Interaction Analysis:
-
Inject increasing concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (Kd) of the PROTAC-E3 ligase interaction.
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine the Kd for the PROTAC-target interaction.
-
-
Ternary Complex Analysis:
-
Inject a mixture of a constant, saturating concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.
-
Measure the binding response to determine the kinetics (kon, koff) and affinity (Kd) of the ternary complex.
-
-
Cooperativity (α) Calculation:
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that detects the formation of a ternary complex through the proximity of donor and acceptor beads.
Protocol:
-
Reagent Preparation:
-
Use purified, tagged proteins (e.g., GST-tagged target protein and His-tagged CRBN).
-
Prepare AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST) and donor beads conjugated to an antibody against the other tag (e.g., anti-His).
-
-
Assay Setup:
-
In a microplate, combine the target protein, the E3 ligase, and a titration of the PROTAC.
-
-
Detection:
-
Add the acceptor and donor beads to the wells.
-
If a ternary complex is formed, the beads are brought into close proximity, resulting in a luminescent signal that can be measured with a plate reader. The signal intensity is proportional to the amount of ternary complex formed.
-
Visualizing Key Processes
Diagrams generated using Graphviz can help illustrate the complex signaling pathways and experimental workflows involved in validating ternary complex formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma | Haematologica [haematologica.org]
- 7. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Pomalidomide-pyrrolidine vs. Novel E3 Ligase Ligands: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation (TPD) is rapidly evolving, with the strategic selection of an E3 ubiquitin ligase and its corresponding ligand being a critical determinant in the success of Proteolysis Targeting Chimeras (PROTACs). While (R)-Pomalidomide-pyrrolidine, a derivative of pomalidomide (B1683931) that recruits the Cereblon (CRBN) E3 ligase, has been a cornerstone of PROTAC development, the emergence of novel E3 ligase ligands offers new avenues to overcome limitations such as acquired resistance and cell-type specific expression of CRBN. This guide provides an objective comparison of this compound against emerging novel E3 ligase ligands, supported by experimental data.
Data Presentation: Performance Comparison of E3 Ligase Ligands in PROTACs
The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands for the degradation of the well-characterized target protein, Bromodomain-containing protein 4 (BRD4). This allows for a standardized comparison of degradation efficiency (DC50) and maximal degradation (Dmax).
Table 1: Performance of Pomalidomide-Based BRD4 Degraders
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | CRBN | BRD4 | MM1.S | 5.66 - 91.98 | >90 | [1][2] |
| Compound 16 | CRBN | EGFR | A549 | - | 96 | [3] |
Table 2: Performance of Novel E3 Ligase Ligand-Based BRD4 Degraders
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| CCW 28-3 | RNF4 | BRD4 | 293T | Modest degradation | - | [4] |
| FF2049 | FEM1B | HDAC1 | MM.1S | 257 | 85 | [5] |
| DBr-1 | DCAF1 | BRD9 | - | - | Efficient degradation | [6] |
Note: Direct comparison of DC50 and Dmax values across different studies should be approached with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are protocols for key experiments cited in this guide.
Cell-Based Protein Degradation Assay via Western Blot
Objective: To quantify the dose-dependent degradation of a target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Materials:
-
Cell line expressing the target protein of interest.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensities. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.
Ternary Complex Formation Assay (NanoBRET™)
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
Materials:
-
HEK293T cells.
-
Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase.
-
Transfection reagent.
-
PROTAC compound.
-
HaloTag® NanoBRET™ 618 Ligand.
-
NanoBRET™ Nano-Glo® Substrate.
-
Luminometer with 460 nm and >610 nm filters.
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding the NanoLuc®-target protein and HaloTag®-E3 ligase.
-
Cell Plating: Plate the transfected cells in a white, 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.
-
Purified recombinant target protein.
-
Ubiquitin and ATP.
-
PROTAC compound.
-
Reaction buffer.
-
SDS-PAGE and Western blot reagents.
-
Antibody against the target protein.
Procedure:
-
Reaction Setup: Assemble the ubiquitination reaction by combining the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in a reaction buffer.
-
PROTAC Addition: Add the PROTAC compound or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein.
-
Data Interpretation: The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound PROTAC recruits CRBN E3 ligase to the target protein for degradation.
Caption: PROTACs with novel ligands recruit alternative E3 ligases for targeted protein degradation.
Caption: A typical experimental workflow for the development and validation of novel PROTACs.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Protein Targeting Chimeric Molecules Specific for Bromodomain and Extra-terminal Motif Family Proteins are Active Against Pre-Clinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of the First-in-Class FEM1B-Recruiting Histone Deacetylase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Structural Showdown: (R)-Pomalidomide-pyrrolidine vs. Thalidomide in the Realm of Targeted Protein Degradation
For Immediate Release
In the landscape of therapeutic agents targeting multiple myeloma and other hematological malignancies, the evolution from thalidomide (B1683933) to its more potent analog, pomalidomide (B1683931), marks a significant advancement in clinical efficacy. This guide provides a detailed structural and functional comparison of (R)-Pomalidomide-pyrrolidine and thalidomide, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. The enhanced potency of pomalidomide is largely attributed to key structural modifications that augment its binding affinity to the primary target protein, Cereblon (CRBN), a crucial component of the CRL4-CRBN E3 ubiquitin ligase complex.
At a Glance: Structural and Functional Distinctions
Pomalidomide distinguishes itself from its predecessor, thalidomide, through two primary structural alterations: the addition of an amino group at the 4-position of the phthaloyl ring and the presence of a carbonyl group on the same ring.[1] These modifications are pivotal in enhancing the molecule's interaction with Cereblon, leading to a more profound downstream biological effect. While pomalidomide is clinically used as a racemic mixture, studies on its derivatives have shown that the (S)-enantiomer exhibits significantly greater activity in terms of Cereblon binding and immunomodulatory effects compared to the (R)-enantiomer.[2]
| Parameter | This compound | Thalidomide | Reference(s) |
| Structure | Glutarimide ring linked to a 4-amino-isoindoline-1,3-dione | Glutarimide ring linked to an isoindoline-1,3-dione | [1] |
| Binding Affinity to Cereblon (CRBN) - IC50 | ~154 nM | ~347 nM | [3] |
| Binding Affinity to CRBN-DDB1 Complex - IC50 | ~3 µM | ~30 µM | [4] |
| Anti-proliferative Activity in MM.1S cells - IC50 | Not explicitly found for MM.1S, but generally more potent than thalidomide. | Less potent than pomalidomide. | [5] |
| Anti-proliferative Activity in other MM cell lines (e.g., KMM1, KMS11) - IC50 | Potent activity with IC50 values in the low µM range has been observed for pomalidomide derivatives. | Potent activity with IC50 values in the low µM range has been observed for thalidomide derivatives. | [6] |
| Primary Neosubstrates for Degradation | Ikaros (IKZF1) and Aiolos (IKZF3) | Ikaros (IKZF1) and Aiolos (IKZF3) | [7][8] |
The Central Mechanism: Cereblon-Mediated Protein Degradation
Both pomalidomide and thalidomide exert their therapeutic effects by hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[5][7] Upon binding to Cereblon, these molecules act as a "molecular glue," inducing a conformational change that recruits neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex.[8][9] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos.[7][8]
Caption: Mechanism of Pomalidomide/Thalidomide Action.
The degradation of these transcription factors, which are critical for the survival of multiple myeloma cells, triggers a cascade of downstream events, including the downregulation of c-Myc and interferon regulatory factor 4 (IRF4), and the upregulation of Interleukin-2 (IL-2) production, leading to enhanced T-cell and natural killer (NK) cell activity.[5][8] Pomalidomide's higher affinity for Cereblon results in a more efficient degradation of Ikaros and Aiolos, contributing to its superior anti-myeloma and immunomodulatory effects compared to thalidomide.[5]
Downstream Signaling Consequences
The pomalidomide- or thalidomide-induced degradation of Ikaros and Aiolos initiates a signaling cascade that ultimately leads to apoptosis of myeloma cells and stimulation of the immune system.
Caption: Downstream Signaling of Pomalidomide/Thalidomide.
Experimental Methodologies
The quantitative data presented in this guide are derived from established experimental protocols designed to assess binding affinity and cellular activity.
Cereblon Binding Assay (Fluorescence Polarization)
Principle: This assay measures the binding of a compound to the Cereblon-DDB1 complex by monitoring the displacement of a fluorescently labeled probe. The change in fluorescence polarization is proportional to the amount of probe displaced by the test compound.[3]
Protocol Outline:
-
A recombinant human Cereblon/DDB1 complex is incubated with a fluorescently labeled thalidomide probe (e.g., Bodipy-thalidomide).
-
Serial dilutions of the test compound (pomalidomide or thalidomide) are added to the complex-probe mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a microplate reader.
-
The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent probe, is calculated from the dose-response curve.[3]
Caption: Fluorescence Polarization Assay Workflow.
Cell Proliferation Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol Outline:
-
Multiple myeloma cells are seeded in a 96-well plate.
-
Cells are treated with serial dilutions of the test compound (pomalidomide or thalidomide) for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits cell proliferation by 50%, is determined from the dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (R)-Pomalidomide-pyrrolidine: A Procedural Guide
(R)-Pomalidomide-pyrrolidine , an analog of thalidomide, requires stringent handling and disposal procedures due to its potential teratogenic effects and potent biological activity.[1] Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection. All waste containing this compound must be treated as hazardous.
Core Safety Principles and Hazard Assessment
This compound and its parent compounds are classified as highly potent.[1][2] The primary health concern is their teratogenic potential, which can cause severe birth defects.[1] Therefore, all handling and disposal operations must be conducted under strict containment protocols.
Hazard Mitigation Summary:
| Hazard | Description | Primary Mitigation |
| Teratogenicity | Potential to cause severe birth defects upon exposure during pregnancy. | Strict containment, use of appropriate Personal Protective Equipment (PPE). |
| Acute Toxicity | Potential for adverse health effects from short-term exposure. | Handle in a certified chemical fume hood to avoid generating dusts or aerosols.[1] |
| Environmental Hazard | Potential to harm aquatic life and ecosystems if released. | Dispose of as hazardous chemical waste; do not discard down drains or in general trash.[2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. The outer layer can be safely removed if contaminated.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat. | Protects from minor spills. |
| Respiratory Protection | A properly fitted respirator may be necessary if there is a risk of generating dust or aerosols. | Prevents inhalation of the compound. |
Step-by-Step Disposal Procedure
This protocol outlines the safe collection, segregation, and packaging of this compound waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Waste Segregation at the Point of Generation:
Proper segregation of waste streams is critical for compliant disposal.[3] Do not mix waste containing this compound with other waste streams unless explicitly permitted by your EHS office.
| Waste Stream | Collection Container | Accepted Materials |
| Solid Waste | Dedicated, sealable, and clearly labeled solid hazardous waste container. | Contaminated gloves, weigh boats, pipette tips, bench paper, and other disposable materials.[1] |
| Liquid Waste | Dedicated, sealable, and clearly labeled liquid hazardous waste container compatible with the solvents used. | All solutions containing this compound.[1] |
| Sharps Waste | Designated sharps container. | Needles, syringes, or other contaminated sharps.[1] |
2. Experimental Protocol: Waste Collection and Packaging
-
Designated Waste Containers : Use dedicated, sealable, and clearly labeled hazardous waste containers.[1] Label containers with "Hazardous Waste: this compound" and any other identifiers required by your institution.
-
Collection :
-
Solid Waste : Place all contaminated disposable materials directly into the designated solid waste container.[1]
-
Liquid Waste : Collect all solutions in the designated liquid hazardous waste container.[1] Do not mix with other chemical waste streams.[1]
-
Sharps Waste : Dispose of all contaminated sharps immediately in a designated sharps container.[1]
-
-
Packaging for Final Disposal :
-
Once a waste container is full (do not overfill), securely seal the lid.
-
Wipe the exterior of the container to remove any potential external contamination.
-
Store the sealed container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic.[3]
-
Contact your institution's EHS department to arrange for pickup and disposal.[3]
-
3. Decontamination of Work Surfaces:
-
After handling the compound, decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent such as 70% ethanol (B145695) or isopropanol, followed by a cleaning agent.[1]
Chemical Deactivation
While no specific chemical degradation protocol for this compound is readily available, chemical deactivation of similar compounds has been explored. For instance, azide-containing analogs can potentially be reduced to a more stable amine.[4] However, such procedures should only be developed and performed by trained personnel after a thorough risk assessment and with approval from the institutional EHS office.[3]
Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Handling Protocol for (R)-Pomalidomide-pyrrolidine
(R)-Pomalidomide-pyrrolidine , a derivative of the potent immunomodulatory drug Pomalidomide, requires stringent handling procedures to ensure the safety of laboratory personnel. As a compound structurally related to thalidomide, it should be treated as a hazardous substance with potential teratogenic effects. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Engineering Controls
While a comprehensive hazard profile for this compound is not fully established, its structural similarity to Pomalidomide necessitates handling it as a potent compound. The primary routes of exposure are inhalation, ingestion, and skin contact. Therefore, engineering controls are the first line of defense.
-
Containment: All handling of this compound powder should be conducted in a designated area within a containment device such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure to minimize airborne particles.[1]
-
Ventilation: Use adequate general or local exhaust ventilation to maintain airborne concentrations below permissible exposure limits.[2][3] The facility's air system should be single-pass to prevent cross-contamination.[1]
-
Negative Pressure: Potent compound handling areas should be maintained under negative pressure relative to adjacent spaces to prevent the escape of contaminants.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation.[4] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is required.[4] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection for handling highly potent compounds.[4] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.[4] |
| Body Protection | Disposable Coveralls | Made from materials like Tyvek® to protect against chemical splashes and dust.[4] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[4] A face shield can be worn over goggles for additional protection.[5] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[4] |
Experimental Workflow: Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Operational Plan: Step-by-Step Guidance
-
Preparation:
-
Before entering the designated handling area, ensure all necessary equipment and reagents are available.
-
Don all required PPE in the correct order in an anteroom or designated clean area.[4]
-
Prepare a decontamination solution (e.g., 10% bleach solution followed by a water rinse) and have it readily accessible.
-
Set up clearly labeled, sealed waste containers for solid, liquid, and sharp hazardous waste.[4]
-
-
Handling:
-
Weighing: Use a balance inside a ventilated enclosure. Handle powders gently to minimize dust generation.[4]
-
Solution Preparation: Prepare solutions within a chemical fume hood.
-
Spill Management: In case of a spill, immediately alert personnel in the vicinity. Use a pre-assembled chemical spill kit to clean the area, working from the outside in. All materials used for cleanup must be disposed of as hazardous waste.[4]
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment used during the procedure.[4]
-
Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[4]
-
Wash hands thoroughly with soap and water after exiting the handling area.
-
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, gowns, pipette tips, and other disposable lab supplies should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.[6]
-
Sharps Waste: Contaminated needles and other sharps must be placed in a puncture-resistant sharps container labeled as hazardous waste.
-
-
Disposal Procedure:
-
All hazardous waste must be disposed of through a licensed hazardous waste disposal company.[6]
-
Waste containers should be clearly labeled with the contents, including "this compound" and "Cytotoxic Agent."
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
